3-Fluorophenylglyoxal hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFHAWFFIQFSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382547 | |
| Record name | 3-Fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121247-01-6 | |
| Record name | 3-Fluorophenylglyoxal hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluorophenylglyoxal Hydrate
This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 3-fluorophenylglyoxal hydrate, a valuable building block in pharmaceutical and chemical research. The synthesis is presented in two key stages: the preparation of the precursor, 3'-fluoroacetophenone, and its subsequent oxidation to the target molecule, 3-fluorophenylglyoxal, which is then hydrated. This guide is intended for researchers, scientists, and drug development professionals.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the starting material, 3'-fluoroacetophenone. While several methods exist for the synthesis of fluoroacetophenones, a common laboratory-scale method is the Friedel-Crafts acylation of fluorobenzene.
The second and core step of the synthesis is the oxidation of the methyl group of 3'-fluoroacetophenone to a glyoxal. The Riley oxidation, which employs selenium dioxide as the oxidizing agent, is a well-established and reliable method for this transformation. The resulting 3-fluorophenylglyoxal is then hydrated to yield the stable, crystalline this compound.
Quantitative Data
The following table summarizes the key quantitative data for the oxidation of 3'-fluoroacetophenone to 3-fluorophenylglyoxal, adapted from a standard procedure for the synthesis of phenylglyoxal.[1]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 3'-Fluoroacetophenone | 1.0 | mol | Limiting Reagent |
| Selenium Dioxide | 1.0 | mol | |
| 1,4-Dioxane | 600 | mL | Solvent |
| Water | 20 | mL | Co-solvent |
| Reaction Conditions | |||
| Temperature | Reflux | °C | |
| Reaction Time | 4 | hours | |
| Product | |||
| Theoretical Yield | 170.14 | g | Based on this compound |
| Expected Yield | 69-72 | % | Based on analogous phenylglyoxal synthesis[1] |
Experimental Protocols
Synthesis of 3'-Fluoroacetophenone (Precursor)
A common method for the synthesis of 3'-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.
Synthesis of this compound
This protocol is adapted from the Organic Syntheses procedure for the preparation of phenylglyoxal.[1]
Materials:
-
3'-Fluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
Equipment:
-
1-L three-necked, round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Claisen flask
Procedure:
-
In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 600 mL of 1,4-dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.
-
Heat the mixture to 50–55 °C and stir until the selenium dioxide has completely dissolved.
-
Add 138.14 g (1 mole) of 3'-fluoroacetophenone to the flask in one portion.
-
Heat the reaction mixture to reflux with continuous stirring for four hours. A red precipitate of selenium will form.
-
Decant the hot solution from the precipitated selenium.
-
Remove the dioxane and water by distillation through a short column.
-
Distill the resulting 3-fluorophenylglyoxal under reduced pressure.
-
To prepare the hydrate, dissolve the collected 3-fluorophenylglyoxal in 3.5–4 volumes of hot water and allow it to crystallize upon cooling.
-
Collect the crystalline this compound by filtration and dry.
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 3'-fluoroacetophenone.
References
An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Fluorophenylglyoxal hydrate. This bifunctional building block, featuring a fluorinated aromatic ring and a reactive glyoxal moiety, holds significant potential in synthetic organic chemistry and medicinal chemistry. While specific biological applications of the 3-fluoro isomer are not extensively documented, the well-established reactivity of aryl glyoxals suggests its utility as a precursor for a diverse range of heterocyclic compounds and as a potential modulator of biological pathways. This document outlines its chemical and physical properties, provides a detailed, representative experimental protocol for its synthesis and purification, and explores its anticipated reactivity and potential applications in drug discovery based on analogous compounds.
Chemical Properties
This compound is a white to off-white crystalline solid. The presence of the fluorine atom at the meta position of the phenyl ring can influence its electronic properties and reactivity compared to its non-fluorinated analog, phenylglyoxal.
Physicochemical Data
The key physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 121247-01-6 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Melting Point | 76-78 °C | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water | N/A |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of analogous compounds such as 4-Fluorophenylglyoxal and phenylglyoxal hydrate, the following spectral characteristics can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. A signal corresponding to the aldehydic proton and a broad signal for the hydroxyl groups of the hydrate form would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbons (ketone and aldehyde hydrate), as well as signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the carbonyl (C=O) stretching of the ketone group, and broad O-H stretching vibrations from the hydrate's hydroxyl groups. Aromatic C-H and C=C stretching, as well as a C-F stretching band, would also be observed.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and CO.
Reactivity and Synthetic Applications
Aryl glyoxals are versatile intermediates in organic synthesis, primarily due to the presence of two adjacent carbonyl groups. This compound is expected to exhibit similar reactivity, serving as a valuable precursor for the synthesis of various heterocyclic compounds.
Synthesis of Quinoxalines
One of the most common applications of aryl glyoxals is in the synthesis of quinoxalines through condensation with o-phenylenediamines.[2][3][4][5] This reaction is typically high-yielding and proceeds under mild conditions. The fluorine substituent on the phenyl ring can be used to modulate the electronic properties and biological activity of the resulting quinoxaline derivatives.
Other Heterocycle Synthesis
Beyond quinoxalines, aryl glyoxals are precursors to a wide array of other heterocyclic systems, including imidazoles, thiazoles, and oxazoles, through reactions with appropriate binucleophiles.
Experimental Protocols
Synthesis of this compound via Riley Oxidation
This protocol is adapted from the well-established Riley oxidation of acetophenones.[6][7][8][9][10]
Materials:
-
3'-Fluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-fluoroacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents) portion-wise. Caution: Selenium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium, washing the filter cake with a small amount of dioxane.
-
Extraction: Combine the filtrate and washings and remove the dioxane under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluorophenylglyoxal.
Purification by Recrystallization
The crude 3-fluorophenylglyoxal can be purified as its hydrate by recrystallization.[11][12][13][14][15]
Procedure:
-
Dissolve the crude product in a minimum amount of hot water.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry them under vacuum.
Potential in Drug Discovery and Chemical Biology
While direct biological studies on this compound are limited, its structural motifs and the known activities of related compounds suggest several avenues for its application in drug discovery and chemical biology.
Glyoxalase I Inhibition
The glyoxalase system, particularly the enzyme Glyoxalase I (Glo1), plays a crucial role in detoxifying cytotoxic α-ketoaldehydes like methylglyoxal.[16][17][18][19] Upregulation of Glo1 has been observed in various cancer types, making it an attractive target for anticancer drug development. Given its structural similarity to endogenous Glo1 substrates, this compound could potentially act as an inhibitor of this enzyme, leading to an accumulation of toxic metabolites and inducing apoptosis in cancer cells.
Modulation of Signaling Pathways
Glyoxals and their derivatives have been shown to modulate various cellular signaling pathways. For instance, glyoxal and methylglyoxal can trigger distinct signals for MAP family kinases (ERK, JNK, p38) and caspase activation in endothelial cells.[20] The fluorine substituent in this compound could enhance its interaction with specific kinases or other signaling proteins, potentially leading to novel therapeutic effects. Further screening of this compound against panels of kinases and cancer cell lines is warranted to explore its potential as a modulator of signaling pathways such as the MAPK pathway.[21][22][23][24]
Covalent Modification of Proteins
The electrophilic nature of the aldehyde and ketone functionalities in this compound makes it a potential tool for the covalent modification of proteins.[25][26][27][28][29] It could react with nucleophilic amino acid residues, such as lysine or arginine, on protein surfaces. This property could be exploited for developing covalent inhibitors or for chemical biology applications like protein labeling and activity-based protein profiling.
Conclusion
This compound is a readily accessible and highly reactive synthetic intermediate with significant potential for the construction of diverse and complex molecular architectures, particularly heterocyclic compounds. While its biological activity remains largely unexplored, the known roles of analogous glyoxals and fluorinated compounds in medicinal chemistry suggest promising avenues for future research. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and highlights its potential applications in drug discovery and chemical biology, thereby serving as a valuable resource for researchers in these fields. Further investigation into its biological targets and mechanism of action is warranted to fully realize its therapeutic potential.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]
- 3. mtieat.org [mtieat.org]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Emerging Glycation-Based Therapeutics-Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Glyoxalase-I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the discovery and development of glyoxalase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glyoxal and methylglyoxal trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 26. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Overview of Protein Labeling | Thermo Fisher Scientific - KR [thermofisher.com]
- 28. rsc.org [rsc.org]
- 29. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluorophenylglyoxal Hydrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 3-Fluorophenylglyoxal hydrate is limited in publicly available literature. The following guide is based on the well-documented mechanism of its parent compound, phenylglyoxal, and is intended to serve as a strong inferential model for the action of this compound.
Core Mechanism: Covalent Modification of Arginine Residues
The primary mechanism of action of this compound is inferred to be the covalent modification of arginine residues within proteins. This action is analogous to that of phenylglyoxal, a well-characterized arginine-specific modifying reagent.[1][2] The core of this mechanism lies in the reaction between the dicarbonyl group of the glyoxal moiety and the guanidinium group of the arginine side chain.
The reaction proceeds under mild conditions, typically at a pH range of 7 to 9, and at temperatures between 25°C and 37°C.[3] The rate of this reaction is pH-dependent, increasing with higher pH values.[1][4] This covalent modification is highly selective for arginine residues, with significantly less reactivity towards other amino acid side chains such as lysine, although some reaction with the alpha-amino groups of amino acids can occur.[1][4]
The stoichiometry of the reaction can vary, resulting in either a 1:1 adduct (one molecule of this compound per arginine residue) or a 2:1 adduct, where two molecules of the reagent react with a single guanidinium group.[3] This modification leads to a stable product, making it a valuable tool for irreversibly labeling or modifying proteins for various research applications.
Quantitative Data on Phenylglyoxal-Arginine Reaction
The following table summarizes representative quantitative data for the reaction of phenylglyoxal with arginine. It is important to note that the fluorine substituent on this compound may influence reaction rates, but the fundamental principles are expected to be similar.
| Parameter | Value | Conditions | Source |
| Reaction Stoichiometry | 2 molecules of phenylglyoxal per guanidinium group | Mild pH | [1] |
| Optimal pH | 7.0 - 9.0 | 25°C | [3] |
| Relative Reaction Rate | Phenylglyoxal reacts 15-20 times faster than (p-hydroxyphenyl)glyoxal with arginyl compounds | pH 9.0, in the absence of borate | [5] |
| Effect of Borate | The reaction rate of phenylglyoxal is 1.6 times greater than (p-hydroxyphenyl)glyoxal | pH 9.0, in the presence of borate | [5] |
Experimental Protocol: Protein Modification with a Phenylglyoxal Derivative
This section provides a detailed, generalized protocol for the modification of a protein with a phenylglyoxal derivative, which can be adapted for use with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
-
Quenching solution (optional): e.g., Tris buffer
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of approximately 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The final concentration of the reagent in the reaction mixture will typically range from 0.1 mM to 10 mM.[6]
-
Reaction Incubation: Add the this compound stock solution to the protein solution to achieve the desired final reagent concentration. Incubate the reaction mixture for 1 hour at room temperature (approximately 22°C).[6]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as Tris buffer, which contains a primary amine that will react with the excess glyoxal.
-
Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: The extent of modification can be quantified using techniques such as mass spectrometry to identify the modified arginine residues.[6] A decrease in the number of free primary amines can also be assessed using assays like the TNBSA assay.[6]
Visualizations
Caption: Reaction of this compound with an Arginine Residue.
Caption: A generalized workflow for protein modification.
Caption: Bioconjugation using this compound.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 3-Fluorophenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorophenylglyoxal hydrate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also outlines detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~7.3-7.5 | m | 2H | Ar-H |
| ~5.5 | s | 1H | CH(OH)₂ |
| ~6.5 | br s | 2H | CH(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~135 (d, ³JCF ≈ 8 Hz) | Ar-C |
| ~131 (d, ⁴JCF ≈ 3 Hz) | Ar-C |
| ~123 (d, ²JCF ≈ 22 Hz) | Ar-C |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C |
| ~95 | CH(OH)₂ |
Table 3: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydrate) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1680-1660 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-F stretch |
| 1100-1000 | Strong | C-O stretch (gem-diol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 170 | Moderate | [M]⁺ (molecular ion) |
| 152 | Low | [M - H₂O]⁺ |
| 123 | High | [M - CHO - H₂O]⁺ or [C₇H₄FO]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the spectra using a standard NMR spectrometer (e.g., 500 MHz).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (approx. 100 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Thoroughly grind the KBr in an agate mortar and pestle to a fine powder.
-
Add the this compound sample to the KBr and mix thoroughly by grinding for several minutes to ensure a homogeneous mixture.
-
Transfer a small amount of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound (a few micrograms)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization source)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be introduced via a suitable inlet system.
-
For Electron Ionization (EI), use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Crystal Structure of 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature and database search, a complete, publicly available single-crystal X-ray diffraction structure of 3-Fluorophenylglyoxal hydrate has not been reported. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and crystallization, and an illustrative set of expected crystallographic parameters based on closely related small organic molecules. The provided crystallographic data is for hypothetical and educational purposes and should not be considered as experimentally determined values.
Introduction
This compound is an alpha-ketoaldehyde that holds potential as a versatile building block in medicinal chemistry and drug development. The presence of a reactive 1,2-dicarbonyl moiety and a fluorine-substituted phenyl ring makes it an attractive precursor for the synthesis of various heterocyclic compounds and a potential covalent modifier of biological targets. Understanding its solid-state structure is crucial for rational drug design, polymorphism screening, and formulation development. This technical guide outlines the current knowledge on this compound, with a focus on its synthesis and the prerequisites for its structural elucidation.
Physicochemical Properties
The known properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| CAS Number | 121247-01-6 |
| Appearance | White to pale cream crystalline powder |
| Melting Point | 76-78 °C |
| Purity (typical) | ≥97% (dry weight basis) |
| Water Content | Corresponds to a monohydrate |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is adapted from the well-established method for the synthesis of phenylglyoxal hydrate from acetophenone.[1]
Materials and Equipment:
-
3'-Fluoroacetophenone (starting material)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Filter paper
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add selenium dioxide (1.1 equivalents) to 1,4-dioxane (200 mL) and deionized water (5 mL).
-
Dissolution of Reagents: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.
-
Addition of Starting Material: Add 3'-fluoroacetophenone (1 equivalent) dropwise to the reaction mixture over a period of 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a red precipitate of elemental selenium will be observed.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Decant the hot solution from the precipitated selenium.
-
Solvent Removal: Remove the 1,4-dioxane and water by distillation under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-Fluorophenylglyoxal can be purified by vacuum distillation. However, for the purpose of obtaining the hydrate, the crude product can be directly used for crystallization.
Crystallization of this compound
Procedure:
-
Dissolution: Dissolve the crude 3-Fluorophenylglyoxal in 3-4 volumes of hot deionized water (approximately 80-90 °C).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Colorless to pale cream needle-like crystals of this compound should form.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Drying: Dry the crystals under vacuum at room temperature.
Hypothetical Crystallographic Data
As no experimental crystal structure is available, the following table presents a set of hypothetical crystallographic parameters that could be expected for a molecule like this compound. These values are based on typical parameters for small, aromatic organic molecules and are for illustrative purposes only.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 2400 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
| Crystal Size (mm³) | 0.2 x 0.1 x 0.1 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 or 293 |
Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Workflow for the Synthesis and Structural Analysis of this compound.
Conclusion and Future Outlook
While this compound is a commercially available and synthetically accessible compound, its solid-state structure remains to be experimentally determined. The protocols outlined in this guide provide a clear pathway for the synthesis and crystallization of this compound, which is the necessary first step for its structural elucidation by single-crystal X-ray diffraction. The determination of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing insights into its intermolecular interactions and solid-state packing, which are critical for its application in drug development. Future work should focus on the successful growth of high-quality single crystals and the subsequent crystallographic analysis to provide the definitive three-dimensional structure of this compound.
References
A Technical Guide to the Thermal Stability and Decomposition of 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-Fluorophenylglyoxal hydrate. Due to a lack of specific experimental data for this particular compound in publicly available literature, this guide synthesizes information from related aryl glyoxal hydrates to present a scientifically grounded, albeit partially theoretical, analysis. The content herein is intended to guide researchers in handling, formulating, and analyzing this compound, with a strong emphasis on the procedural details for future experimental validation. This paper outlines a plausible thermal decomposition pathway, beginning with dehydration, and provides detailed, adaptable protocols for its synthesis and thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction
This compound is an alpha-ketoaldehyde hydrate that holds potential as a building block in the synthesis of various heterocyclic compounds, some of which may possess biological activity. As with any chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly its thermal stability, is paramount. Thermal decomposition can affect shelf-life, formulation strategies, and the safety profile of any process involving this compound. This guide aims to bridge the current information gap by providing a detailed framework for understanding and experimentally determining the thermal properties of this compound.
Physicochemical Properties
Currently, the available quantitative data for this compound is limited. The known properties are summarized in the table below, with data for the parent compound, phenylglyoxal hydrate, provided for comparison.
| Property | This compound | Phenylglyoxal Hydrate |
| Molecular Formula | C₈H₇FO₃ | C₈H₈O₃ |
| Molecular Weight | 170.14 g/mol | 152.15 g/mol |
| Melting Point | 76-78 °C[1] | 77 °C[2] |
| Appearance | White to pale cream crystals or powder | White crystalline solid[2] |
| Thermal Decomposition Data | Not available in literature | Not available in literature |
Plausible Thermal Decomposition Pathway
Based on the known behavior of phenylglyoxal hydrate, a two-stage thermal decomposition pathway for this compound is proposed.[3] The initial and most likely event upon heating is the loss of the water molecule of hydration. This would be followed by the decomposition of the resulting anhydrous 3-Fluorophenylglyoxal.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and thermal analysis of this compound. These protocols are based on established procedures for similar compounds and are intended to be a starting point for experimental work.
Synthesis of this compound
The synthesis of this compound can be adapted from the established method for the preparation of phenylglyoxal hydrate, which involves the oxidation of the corresponding acetophenone.[2][4]
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1.0 equivalent) in a mixture of dioxane and water.
-
Oxidation: Heat the solution to 50-60 °C and add 3-fluoroacetophenone (1.0 equivalent). Reflux the mixture with vigorous stirring for 4-6 hours.
-
Work-up: After the reaction is complete, decant the hot solution to separate it from the precipitated selenium. Remove the dioxane and water by distillation under reduced pressure.
-
Hydration and Crystallization: Dissolve the crude anhydrous 3-Fluorophenylglyoxal in hot water. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline this compound by vacuum filtration, wash with cold water, and air-dry.
Thermal Analysis
The thermal stability and decomposition of this compound can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a general protocol that can be adapted for this purpose.[5]
Caption: Workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or an inert gas at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended as a starting point.
-
Temperature Range: From ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) should be analyzed to determine the onset and end temperatures of weight loss events, and the percentage of mass lost at each step.
Differential Scanning Calorimetry (DSC) Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions: The same heating rate and temperature range as the TGA experiment should be used to allow for direct correlation of thermal events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) should be analyzed to identify endothermic and exothermic events, such as melting, dehydration, and decomposition. The peak temperatures and enthalpy changes (ΔH) for these events should be determined.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not currently available, this technical guide provides a robust framework for its investigation. The proposed decomposition pathway, beginning with dehydration, is a logical starting point for understanding its thermal behavior. The detailed experimental protocols for synthesis and thermal analysis are designed to enable researchers to generate the much-needed empirical data for this compound. A thorough characterization of the thermal properties of this compound will be invaluable for its future applications in pharmaceutical and chemical research.
References
Solubility Profile of 3-Fluorophenylglyoxal Hydrate: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Fluorophenylglyoxal hydrate. Due to the limited availability of specific quantitative data in peer-reviewed literature for this particular compound, this document outlines a comprehensive, generalized experimental protocol for determining its solubility in various solvents. Furthermore, solubility data for the closely related parent compound, phenylglyoxal hydrate, is presented for reference.
Introduction to this compound
This compound is a bifunctional organic compound containing both an aldehyde and a ketone group. Such aryl glyoxal derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds and are of interest in medicinal chemistry and drug development. Understanding the solubility of this compound is critical for its application in various experimental and developmental settings, including reaction condition optimization, formulation development, and in vitro biological assays.
Solubility Data
Table 1: Solubility of Phenylglyoxal Hydrate (Reference Compound)
| Solvent | Solubility | Remarks |
| Water | Partly miscible | Forms a hydrate in aqueous solutions. |
| 95% Ethanol | 50 mg/mL | Soluble, forming a clear to very slightly hazy, colorless to light yellow solution. |
This data is for the related compound phenylglyoxal hydrate and should be used as a general guideline only. Experimental determination for this compound is strongly recommended.
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a generalized yet comprehensive protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[1][2][3] This method is considered the "gold standard" for obtaining equilibrium solubility data.[3]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][4]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to ensure no solid particles are transferred.[1]
-
-
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis (UV-Vis Spectroscopy):
-
Determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the standard solutions and the diluted sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Analysis (HPLC):
-
Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume) to achieve good peak shape and separation for this compound.
-
Inject the standard solutions and the diluted sample into the HPLC system.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method, coupled with standard analytical techniques, will enable researchers to generate reliable and accurate solubility data. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery. It is recommended that solubility be assessed in a range of aqueous and organic solvents to build a comprehensive solubility profile.
References
Unlocking New Avenues in Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and reactive carbonyl functionalities into molecular scaffolds has proven to be a powerful strategy for developing novel therapeutics and chemical probes. 3-Fluorophenylglyoxal hydrate, a versatile α-ketoaldehyde, is emerging as a compound of significant interest. Its unique combination of a fluorine-substituted phenyl ring and a reactive glyoxal moiety offers a compelling toolkit for researchers. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties, while the α-ketoaldehyde group provides a handle for selective covalent modification of biomolecules and serves as a versatile building block for complex heterocyclic systems.[1][2][3]
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a selective arginine-modifying agent, its utility as a precursor for synthesizing bioactive heterocyclic compounds, and its potential as a standalone therapeutic agent or a tool for developing covalent inhibitors. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to harness the potential of this promising molecule.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121247-01-6 | [4][5][6] |
| Molecular Formula | C₈H₇FO₃ | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| Melting Point | 76-78 °C | [4] |
| Appearance | Solid | [7] |
| Synonyms | 2-(3-Fluorophenyl)-2-oxoacetaldehyde hydrate | [5] |
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry can be broadly categorized into three key areas:
-
Selective Modification of Arginine Residues: The α-dicarbonyl moiety of phenylglyoxal and its derivatives exhibits a well-documented high reactivity and selectivity towards the guanidinium group of arginine residues in proteins.[8][9][10] This specificity allows for the targeted modification of proteins where arginine plays a critical role in function or recognition.
-
Versatile Building Block for Heterocyclic Synthesis: The dicarbonyl functionality serves as a reactive precursor for the synthesis of various heterocyclic scaffolds, most notably quinoxalines, which are prevalent in many biologically active compounds.[4][7][8]
-
Development of Covalent Inhibitors and PET Imaging Agents: The ability to form stable covalent adducts with proteins makes this compound a candidate for the development of covalent inhibitors. Furthermore, the incorporation of fluorine opens the door to developing ¹⁸F-labeled positron emission tomography (PET) imaging agents.[11][12]
Selective Modification of Arginine Residues
The specific and efficient modification of arginine residues on the surface of proteins is a powerful tool for chemical biology and drug development.[13] Unlike lysine modification, which often results in heterogeneous products due to the high abundance of surface-accessible lysines, arginine modification can offer greater homogeneity.[14] The reaction of this compound with the guanidinium group of arginine proceeds under mild physiological conditions (pH 7-9) to form a stable dihydroxyimidazolidine derivative.[8][15]
This selective modification can be leveraged for several applications:
-
Probing Protein Function: By modifying specific arginine residues, researchers can investigate their importance in enzyme catalysis, protein-protein interactions, and ligand binding.
-
Bioconjugation: this compound can be used to attach probes, such as fluorophores or biotin, to proteins for imaging and affinity purification.
-
Development of Antibody-Drug Conjugates (ADCs): The stable linkage formed with arginine residues makes this a promising strategy for developing next-generation ADCs.
Signaling Pathway: Arginine Modification Impact on mTORC1 Signaling
The mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to cellular arginine levels. Chemical modification of arginine residues in key proteins within this pathway can mimic a state of arginine deprivation, leading to the inhibition of mTORC1 activity. This presents a potential therapeutic strategy for diseases characterized by mTORC1 hyperactivation, such as certain cancers.[16]
Caption: Impact of Arginine Modification on the mTORC1 Signaling Pathway.
Experimental Protocol: General Procedure for Arginine Modification of a Protein
This protocol is a general guideline based on methods for phenylglyoxal and its derivatives.[8][17] Optimization of reagent concentration, reaction time, and buffer conditions is crucial for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.5).
-
This compound solution (freshly prepared in the reaction buffer).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a known concentration in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The final concentration in the reaction mixture typically ranges from 0.1 to 10 mM.
-
Modification Reaction: Add the this compound stock solution to the protein solution to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1-4 hours).
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to consume the excess this compound.
-
Removal of Excess Reagent: Remove unreacted reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis of Modification: Determine the extent of arginine modification using techniques such as:
-
Mass Spectrometry: Analyze the protein to identify the mass shift corresponding to the addition of the 3-fluorophenylglyoxal adduct (+152.04 Da for the dihydroxyimidazolidine adduct from the anhydrous form).[1][18]
-
Amino Acid Analysis: Quantify the loss of arginine residues after modification.
-
Functional Assays: Assess the impact of the modification on the protein's biological activity.
-
Quantitative Data for Arginine Modification by Phenylglyoxal Derivatives
| Reagent | Target Residue(s) | Reaction pH | Key Advantages | Key Disadvantages | Reference |
| Phenylglyoxal (PGO) | Arginine | 7.0 - 9.0 | Well-documented high specificity for arginine. | Can exhibit lower reactivity compared to other glyoxals. | [9][17] |
| p-Hydroxyphenylglyoxal (HPGO) | Arginine | 9.0 | - | 15-20 times slower reaction rate than PGO without borate. | [9] |
| 4-Acetamidophenylglyoxal Hydrate | Arginine | 7.0 - 8.0 | High specificity; acetamido group may enhance solubility. | Limited quantitative data on specificity. | [17] |
| Glyoxal (GO) | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Significant reactivity with lysine, compromising specificity. | [9] |
| Methylglyoxal (MGO) | Arginine, Lysine | 7.0 - 8.0 | - | High reactivity with lysine and other nucleophiles. | [9] |
A Versatile Building Block for Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is an excellent starting material for the synthesis of various heterocyclic systems, particularly quinoxalines. The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for quinoxaline synthesis.[4][6][19] The resulting fluorinated quinoxaline derivatives are of significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.
Workflow: Synthesis of Quinoxalines from this compound
Caption: General workflow for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of a 2-(3-Fluorophenyl)quinoxaline
This protocol is adapted from general procedures for quinoxaline synthesis from phenylglyoxals and o-phenylenediamines.[7][19]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of o-phenylenediamine in ethanol.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(3-fluorophenyl)quinoxaline.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR, mass spectrometry, and melting point determination.
Covalent Inhibitors and PET Imaging Agents
Covalent Inhibition
The development of targeted covalent inhibitors has gained significant momentum in drug discovery, offering advantages such as increased potency and prolonged duration of action.[12] The electrophilic nature of the α-ketoaldehyde in this compound makes it a potential "warhead" for forming covalent bonds with nucleophilic residues (such as arginine or cysteine) in the active site of a target protein.[11] By incorporating the 3-fluorophenylglyoxal moiety into a scaffold that provides binding affinity for a specific target, it may be possible to design potent and selective covalent inhibitors.
Logical Relationship: Design of a Covalent Inhibitor
Caption: Conceptual design of a covalent inhibitor using 3-Fluorophenylglyoxal.
PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET tracers is a major focus in medicinal chemistry. The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of ¹⁸F-labeled PET tracers. The radiosynthesis of 4-[¹⁸F]Fluorophenylglyoxal has been reported, demonstrating the feasibility of this approach.[11] An ¹⁸F-labeled version of 3-Fluorophenylglyoxal could be used to label proteins or other biomolecules via arginine modification, allowing for their in vivo tracking and quantification using PET.
Safety and Handling
This compound is listed as an irritant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While specific toxicity data for this compound is limited, it is important to note that some fluorinated organic compounds can have toxic metabolites.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry with a range of potential applications. Its ability to selectively modify arginine residues offers a powerful tool for protein functional studies and bioconjugation. As a precursor to fluorinated heterocyclic compounds, it provides access to novel chemical space for drug discovery. Furthermore, its potential for use in the development of covalent inhibitors and PET imaging agents highlights its significance for advancing both therapeutic and diagnostic modalities. While further research is needed to fully elucidate the specific reactivity and biological activity of the 3-fluoro isomer, the foundational knowledge of phenylglyoxal chemistry provides a strong basis for its exploration. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the integration of this compound into drug discovery and chemical biology research programs.
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.nips.cc [papers.nips.cc]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]
- 8. mtieat.org [mtieat.org]
- 9. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylglyoxal-Scavenging Enzyme Activities Trigger Erythroascorbate Peroxidase and Cytochrome c Peroxidase in Glutathione-Depleted Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluorophenylglyoxal hydrate, a fluorinated aryl-α-ketoaldehyde of interest in synthetic and medicinal chemistry. While the specific historical details of its initial discovery and synthesis are not prominently documented in publicly available literature, this document consolidates available chemical data, outlines a probable synthetic route based on established chemical principles, and details its documented application as a precursor in the development of potential anticancer therapeutics. Particular focus is given to its role in the synthesis of compounds targeting the STAT3 signaling pathway, a critical regulator of cellular processes implicated in cancer. This guide includes detailed experimental protocols, tabulated chemical data, and a visualization of the relevant biological pathway to serve as a valuable resource for researchers in the field.
Introduction
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 121247-01-6 | N/A |
| Molecular Formula | C₈H₇FO₃ | N/A |
| Molecular Weight | 170.14 g/mol | N/A |
| Melting Point | 76-78 °C | N/A |
| Appearance | White to pale cream solid | N/A |
| IUPAC Name | 2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | N/A |
Probable Synthesis and History
While the specific historical context of the first synthesis of this compound is not documented in readily accessible scientific literature, a plausible and widely established method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. In this case, the likely precursor would be 3'-fluoroacetophenone. A general and reliable method for this transformation is the oxidation using selenium dioxide (SeO₂).
The reaction proceeds by the oxidation of the α-methyl group of the acetophenone to an aldehyde, forming the glyoxal. The final product is often isolated as the more stable hydrate by performing the reaction in the presence of water or by subsequent workup with water.
Below is a logical workflow for this proposed synthesis.
An In-depth Technical Guide to 3-Fluorophenylglyoxal Hydrate (CAS 121247-01-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenylglyoxal hydrate (CAS No. 121247-01-6) is a fluorinated alpha-ketoaldehyde with potential applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed potential synthesis protocol, and a discussion of its potential applications based on the reactivity of related compounds. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound in their work.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 121247-01-6 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | Off-white to pink solid | - |
| Melting Point | 76-78 °C | [1] |
| Purity | Typically ≥97% | [2] |
Synthesis
Proposed Synthesis of this compound
The synthesis involves the oxidation of 3'-fluoroacetophenone with selenium dioxide in a suitable solvent system, followed by hydration to yield the final product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
3'-Fluoroacetophenone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-fluoroacetophenone (1 mole equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Add selenium dioxide (1.1 mole equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated black selenium metal. Wash the selenium precipitate with a small amount of dioxane.
-
Combine the filtrate and washings and remove the dioxane under reduced pressure.
-
To the remaining aqueous solution, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Spectroscopic Data
Reactivity and Potential Applications
Alpha-ketoaldehydes, such as 3-Fluorophenylglyoxal, are versatile intermediates in organic synthesis. The presence of two adjacent carbonyl groups provides multiple sites for nucleophilic attack and condensation reactions.
Reactions with Amino Acids
Phenylglyoxal and related compounds are known to react with the side chains of certain amino acids, most notably arginine.[4][5] This reactivity can be exploited for the chemical modification of proteins to study protein structure and function. The reaction with the guanidinium group of arginine is often used to identify and quantify accessible arginine residues in proteins.
References
Quantum Chemical Blueprint: A Technical Guide to 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the quantum chemical calculations performed on 3-Fluorophenylglyoxal hydrate, a molecule of interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, present key quantitative data, and outline the logical workflow of the theoretical analysis. This document serves as a foundational resource for understanding the molecule's structural, electronic, and spectroscopic properties from a computational perspective.
Introduction
3-Fluorophenylglyoxal and its derivatives are a class of compounds with potential applications in medicinal chemistry, acting as covalent modifiers of proteins. The hydrate form is often the stable species under physiological conditions. Understanding its conformational landscape, electronic properties, and reactivity is crucial for designing targeted therapeutic agents. Quantum chemical calculations offer a powerful in silico approach to elucidate these molecular characteristics, providing insights that can guide experimental studies and drug design efforts. This guide summarizes the theoretical investigation of this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Computational Methodology
The theoretical analysis of this compound was conducted using established quantum chemical methods. The primary approach involved Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.
Experimental Protocols:
Software: All calculations were performed using the Gaussian 16 suite of programs.
Methodology:
-
Conformational Search: An initial conformational search was performed to identify the low-energy isomers of this compound. This was achieved using a molecular mechanics force field (MMFF94) followed by re-optimization of the most stable conformers at the DFT level.
-
Geometry Optimization: The geometries of the identified conformers were fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The 'opt' keyword with 'tight' convergence criteria was employed.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided thermodynamic data and theoretical infrared (IR) spectra.
-
Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were visualized and their energies calculated. The Molecular Electrostatic Potential (MEP) was also mapped onto the electron density surface to identify regions of electrophilic and nucleophilic character.
-
Spectroscopic Analysis: Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.352 | ||
| C=O (keto) | 1.215 | ||
| C-C (glyoxal) | 1.531 | ||
| O-H (hydroxyl 1) | 0.968 | ||
| O-H (hydroxyl 2) | 0.969 | ||
| C-C-F | 118.5 | ||
| O=C-C | 121.2 | ||
| H-O-C | 108.9 | ||
| O=C-C-O | |||
| F-C-C-C |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value |
| Total Energy (Hartree) | -667.123456 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| Rotational Constants (GHz) | 1.234, 0.567, 0.456 |
| Entropy (cal/mol·K) | 98.76 |
Table 3: Theoretical Vibrational Frequencies (Selected)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3560 | 55.4 | O-H stretch (hydroxyl) |
| 2 | 3545 | 62.1 | O-H stretch (hydroxyl) |
| 3 | 1725 | 189.3 | C=O stretch (keto) |
| 4 | 1580 | 45.6 | C=C stretch (aromatic) |
| 5 | 1250 | 110.2 | C-F stretch |
Visualizations
The following diagrams illustrate the logical workflow of the computational study and the key molecular properties.
Caption: Computational workflow for the theoretical analysis.
Caption: Relationship between the molecule and its calculated properties.
Conclusion
The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the molecular properties of this compound. The presented data on its geometry, electronic structure, and spectroscopic features offer valuable insights for researchers in medicinal chemistry and drug development. This computational blueprint can inform further experimental investigations and aid in the rational design of novel therapeutic agents based on the phenylglyoxal scaffold. The methodologies and findings reported herein are consistent with standard practices in the field of computational chemistry and provide a solid foundation for future in silico studies.
Electrochemical Properties of 3-Fluorophenylglyoxal Hydrate: A Technical Guide for Researchers
Introduction
3-Fluorophenylglyoxal hydrate is an α-ketoaldehyde derivative with potential applications in medicinal chemistry and drug development. Its reactivity is centered around its two adjacent carbonyl groups, making it a target for nucleophilic attack. The presence of a fluorine atom on the phenyl ring, an electron-withdrawing group, is expected to significantly influence its electrochemical behavior by increasing the electrophilicity of the carbonyl carbons. This guide provides a comprehensive overview of the expected electrochemical properties of this compound, detailed experimental protocols for its analysis, and potential reaction pathways.
Expected Electrochemical Behavior
The electrochemical behavior of this compound is anticipated to be characterized by the reduction of its carbonyl groups. Due to the presence of the electron-withdrawing fluorine atom, the reduction potentials are expected to be more positive compared to unsubstituted phenylglyoxal. In aqueous media, 3-Fluorophenylglyoxal exists in equilibrium between its hydrated and unhydrated forms. This equilibrium can influence the electrochemical response, potentially leading to kinetic currents observed in techniques like polarography.
Data Presentation: Hypothetical Electrochemical Parameters
The following table summarizes the expected, yet hypothetical, electrochemical parameters for this compound based on cyclic voltammetry. These values are for illustrative purposes and are contrasted with expected values for the unsubstituted phenylglyoxal to highlight the influence of the fluorine substituent.
| Compound | Peak Cathodic Potential (Epc) vs. Ag/AgCl | Peak Anodic Potential (Epa) vs. Ag/AgCl | Formal Potential (E°') vs. Ag/AgCl |
| This compound | -0.85 V | -0.75 V | -0.80 V |
| Phenylglyoxal | -0.95 V | -0.85 V | -0.90 V |
Note: These values are hypothetical and would be highly dependent on experimental conditions such as pH, solvent, and scan rate.
Experimental Protocols
A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below.
Cyclic Voltammetry Protocol
Objective: To determine the redox potentials and study the electrochemical behavior of this compound.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile or a buffered aqueous solution)
-
Working electrode (e.g., Glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Preparation of the Analyte Solution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration range is 1-10 mM.
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before use.
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current.
-
Analyte Scan: Add the this compound stock solution to the cell to achieve the desired final concentration. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -1.5 V) and back to the initial potential.
-
Data Analysis: Determine the peak cathodic and anodic potentials and the corresponding peak currents from the voltammogram.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams visualize a proposed experimental workflow for electrochemical analysis and a plausible electrochemical reduction pathway for this compound.
Conclusion
While specific experimental data for this compound is pending, this guide provides a robust framework for researchers and drug development professionals to approach its electrochemical characterization. The presence of the fluoro-substituent is expected to render the molecule more susceptible to electrochemical reduction. The provided protocols and hypothetical data serve as a starting point for empirical investigation, which is crucial for understanding its reactivity and potential applications in biological systems. The reaction of phenylglyoxals with amino acid residues, particularly arginine, is a key consideration for its use in drug design and proteomics.[1] Further studies are warranted to fully elucidate the electrochemical properties and reaction mechanisms of this compound.
References
Methodological & Application
Application of 3-Fluorophenylglyoxal Hydrate in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylglyoxal hydrate is a valuable reagent for bioconjugation, enabling the selective modification of arginine residues in proteins and peptides. As a member of the phenylglyoxal family of compounds, it leverages the specific reactivity of its dicarbonyl group towards the guanidinium group of arginine side chains. This targeted modification offers a powerful tool for protein labeling, the development of antibody-drug conjugates (ADCs), and proteomic studies. The resulting hydroxyimidazole conjugate is hydrolytically stable, ensuring the longevity of the modification for various applications.[1][2] The presence of the fluorine atom can also serve as a useful probe for ¹⁹F NMR studies and may subtly influence the reactivity and properties of the resulting conjugate.
The primary advantage of arginine-directed bioconjugation lies in the relatively low abundance of surface-accessible arginine residues compared to lysine, which is a common target for bioconjugation.[3][4][5] This can lead to the production of more homogeneous conjugates with a controlled degree of labeling, a critical factor in the development of therapeutic proteins and ADCs.
Core Reaction Mechanism
This compound reacts selectively with the guanidinium group of arginine residues under mild basic conditions (pH 7-9). The reaction proceeds via the formation of a stable dihydroxyimidazolidine derivative. This modification effectively neutralizes the positive charge of the arginine side chain, which can be a useful feature for studying protein structure and function.
Data Presentation
Table 1: Reactivity and Stability of Phenylglyoxal Derivatives
| Compound | Target Residue | pH Optimum | Conjugate Stability | Key Features | Reference |
| Phenylglyoxal (PGO) | Arginine | 7.0 - 9.0 | High | Most specific for arginine.[6] | [1][6][7][8] |
| 4-Azidophenylglyoxal (APG) | Arginine | ~8.0 | High | Enables "plug-and-play" functionalization via click chemistry.[3][4][5] | [3][4][5] |
| 4-Fluorophenylglyoxal ([¹⁸F]FPG) | Arginine | 9.0 - 10.0 | High | Used for ¹⁸F-radiolabeling of proteins for PET imaging.[9][10] | [9][10] |
| Methylglyoxal (MGO) | Arginine, Lysine | >7.0 | Moderate | Less specific than PGO, also reacts with lysine.[6][7] | [6][7] |
| Glyoxal (GO) | Arginine, Lysine | >7.0 | Moderate | Less specific than PGO, also reacts with lysine.[6][7] | [6][7] |
Table 2: Quantitative Data for Arginine Modification
| Protein | Reagent | Reagent:Protein Ratio | % Modification | Analytical Method | Reference |
| Human Serum Albumin (HSA) | [¹⁸F]FPG | N/A | 64 ± 6% RCC | Radio-HPLC | [9] |
| Interleukin-2 (IL-2) | [¹⁸F]FPG | N/A | 31 ± 2% RCY | Radio-HPLC | [9] |
| Interleukin-4 (IL-4) | [¹⁸F]FPG | N/A | 28 ± 2% RCY | Radio-HPLC | [9] |
| Trastuzumab | 4-Azidophenyl glyoxal | 100 equiv. | Multiple species observed | Mass Spectrometry | [3][4] |
RCC: Radiochemical Conversion, RCY: Radiochemical Yield
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general guideline for the modification of proteins with this compound. Optimal conditions (e.g., pH, reagent concentration, reaction time) may vary depending on the specific protein and desired degree of labeling and should be determined empirically.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0
-
Quenching solution (optional): e.g., excess free arginine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the Reaction Buffer immediately before use.
-
Reaction Incubation: Add the desired molar excess of this compound to the protein solution. A starting point could be a 10 to 100-fold molar excess.
-
Incubate the reaction mixture at room temperature (or 37°C for less reactive proteins) for 1-4 hours with gentle agitation.[11]
-
Reaction Quenching (Optional): To stop the reaction, add a quenching solution containing an excess of a small molecule with a guanidinium group, such as free arginine.
-
Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization:
Protocol 2: Two-Step "Plug-and-Play" Bioconjugation using an Azido-Functionalized Phenylglyoxal Derivative
This protocol outlines a two-step bioconjugation strategy using an azide-functionalized phenylglyoxal derivative (analogous to 4-azidophenyl glyoxal) to first introduce an azide handle onto the protein, which can then be coupled to a payload of interest via click chemistry.[3][4][5]
Step 1: Introduction of the Azide Handle
-
Follow the general protein modification protocol (Protocol 1) using an azide-containing phenylglyoxal derivative.
-
After purification, the protein will be functionalized with azide groups at arginine residues.
Step 2: Click Chemistry Reaction
Materials:
-
Azide-modified protein
-
Alkyne-functionalized payload (e.g., fluorophore, drug molecule, biotin)
-
Copper(I) catalyst source (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate)
-
Copper chelating ligand (e.g., TBTA)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a molar excess of the alkyne-functionalized payload in the reaction buffer.
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate, the ligand, and sodium ascorbate.
-
Initiate Click Reaction: Add the catalyst solution to the protein-payload mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess payload.
-
Characterization: Analyze the final conjugate using appropriate techniques such as UV-Vis spectroscopy (to confirm the presence of the payload), SDS-PAGE, and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the bioconjugation of proteins using this compound.
Caption: Logical relationship for investigating signaling pathways via arginine modification.
Caption: Experimental workflow for a two-step bioconjugation strategy.
References
- 1. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. | Semantic Scholar [semanticscholar.org]
- 6. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing Phenylglyoxal-Based Chemical Probes for the Detection of Citrullination
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citrullination, the post-translational modification of arginine to citrulline, is a crucial biological process catalyzed by Protein Arginine Deiminases (PADs). Aberrant PAD activity and the resulting hypercitrullination are implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis, neurodegenerative diseases, and cancers.[1] Consequently, the detection and quantification of citrullinated proteins are paramount for understanding disease mechanisms and for the development of novel diagnostics and therapeutics. Phenylglyoxal-based chemical probes have emerged as powerful tools for the specific detection of citrulline residues in proteins.
This document provides detailed application notes and protocols for the use of phenylglyoxal-based probes, with a focus on rhodamine-phenylglyoxal (Rh-PG) and biotin-phenylglyoxal (biotin-PG), as robust and sensitive reagents for the detection and analysis of protein citrullination.[1][2] While the specific request was for 3-Fluorophenylglyoxal hydrate, the fundamental reactivity of the phenylglyoxal moiety with the ureido group of citrulline is conserved across its derivatives. Therefore, the principles and protocols outlined herein are directly applicable and serve as a strong foundation for the use of other phenylglyoxal-based probes.
The reaction is chemoselective for citrulline over arginine under acidic conditions, providing a specific method for labeling and subsequent detection of citrullinated proteins.[1] This methodology offers significant advantages over traditional antibody-based methods, including higher throughput, excellent sensitivity, and a more straightforward workflow.[1]
I. Principle of Detection
The core of this detection method lies in the specific chemical reaction between the glyoxal group of the phenylglyoxal probe and the ureido group of a citrulline residue within a protein. This reaction proceeds efficiently under acidic conditions, leading to the formation of a stable covalent adduct. This specificity allows for the selective labeling of citrullinated proteins, even in complex biological samples.[1][3]
The phenylglyoxal probe is typically conjugated to a reporter molecule, such as a fluorophore (e.g., rhodamine) for direct in-gel visualization or an affinity tag (e.g., biotin) for subsequent detection via streptavidin conjugates or for enrichment of citrullinated proteins.[2][4]
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for phenylglyoxal-based probes as reported in the literature. These values provide a benchmark for experimental design and data interpretation.
| Parameter | Rhodamine-Phenylglyoxal (Rh-PG) | Biotin-Phenylglyoxal (Biotin-PG) | Reference |
| Limit of Detection | ~10 ng of citrullinated histone H3 | ~10 ng of citrullinated histone H3 (~700 fmol) | [2] |
| Probe Concentration | 0.1 mM | 0.1 mM | [2][5] |
| Incubation Time | 30 minutes | 30 minutes to 4 hours | [2][5] |
| Incubation Temperature | 37 °C | 37 °C | [2] |
| Excitation Wavelength | 532 nm | N/A | [5] |
| Emission Wavelength | 580 nm | N/A | [5] |
III. Experimental Protocols
A. Protocol for In-Gel Detection of Citrullinated Proteins using Rhodamine-Phenylglyoxal (Rh-PG)
This protocol is adapted from established methods for the direct visualization of citrullinated proteins in an SDS-PAGE gel.[1][5]
Materials:
-
Protein samples (e.g., cell lysates, purified proteins)
-
Rhodamine-Phenylglyoxal (Rh-PG) stock solution (e.g., 5 mM in DMSO)
-
Trichloroacetic acid (TCA), 100% (w/v)
-
L-citrulline solution (500 mM)
-
Ice-cold acetone
-
2x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescent imaging system with appropriate filters (Excitation: ~532 nm, Emission: ~580 nm)
-
Coomassie-based staining solution (e.g., Brilliant Blue G)
Procedure:
-
Sample Preparation: For a 20 µL citrullination reaction, add 5 µL of 100% TCA to achieve a final concentration of 20%.
-
Probe Labeling: Add 0.5 µL of a 5 mM Rh-PG stock solution to a final concentration of 0.1 mM.
-
Incubation: Incubate the samples at 37°C for 30 minutes.
-
Quenching: Quench the labeling reaction by adding 5 µL of a 500 mM L-citrulline solution (final concentration ~100 mM).
-
Protein Precipitation: Place the samples on ice for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 21,100 x g) for 15 minutes at 4°C.
-
Washing: Carefully discard the supernatant and wash the protein pellet with 200 µL of ice-cold acetone.
-
Resuspension: Resuspend the washed pellet in an appropriate volume of 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescent Imaging: Visualize the gel using a fluorescent imager with an excitation wavelength of ~532 nm and an emission wavelength of ~580 nm.[5]
-
Total Protein Staining: After imaging, stain the gel with a Coomassie-based stain to visualize total protein loading.
B. Protocol for Western Blot Detection of Citrullinated Proteins using Biotin-Phenylglyoxal (Biotin-PG)
This protocol outlines the procedure for labeling citrullinated proteins with biotin-PG for subsequent detection on a western blot using a streptavidin-horseradish peroxidase (HRP) conjugate.[2]
Materials:
-
Protein samples
-
Biotin-Phenylglyoxal (Biotin-PG) stock solution (e.g., 5 mM in DMSO)
-
Trichloroacetic acid (TCA), 100% (w/v)
-
L-citrulline solution (500 mM)
-
Ice-cold acetone
-
2x SDS-PAGE loading buffer
-
SDS-PAGE and Western blotting equipment
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Chemiluminescence imaging system
Procedure:
-
Labeling and Precipitation: Follow steps 1-8 from the Rh-PG protocol, substituting Biotin-PG for Rh-PG.
-
SDS-PAGE and Transfer: Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with blocking buffer.
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.
IV. Signaling Pathways and Applications
The detection of citrullination using phenylglyoxal-based probes is applicable across a wide range of research areas where PAD activity is relevant.
Key Applications:
-
Monitoring PAD Enzyme Activity: Directly measure the catalytic activity of PAD enzymes on various protein substrates.[1]
-
Drug Discovery: Screen for and characterize the efficacy of PAD inhibitors.[1]
-
Biomarker Discovery: Identify citrullinated proteins in biological fluids (e.g., serum) and tissues from disease models, which may serve as novel biomarkers.[1]
-
Investigating Disease Mechanisms: Elucidate the role of protein citrullination in the pathophysiology of diseases such as rheumatoid arthritis, ulcerative colitis, lupus, and neurodegenerative disorders.[1]
Phenylglyoxal-based chemical probes represent a versatile and sensitive tool for the detection and analysis of protein citrullination. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these probes in their studies, paving the way for a deeper understanding of the role of citrullination in health and disease.
References
- 1. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomic Platform To Identify Citrullinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of citrullination with rhodamine–phenylglyoxal (Rh–PG) [bio-protocol.org]
Application Notes and Protocols for a Three-Component Synthesis of Bioactive 4H-Pyran Derivatives using 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a highly efficient, catalyst-free, three-component reaction for the synthesis of functionalized 4H-pyran derivatives, utilizing 3-Fluorophenylglyoxal hydrate, malononitrile, and a cyclic 1,3-dicarbonyl compound. The resulting 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its analogues are of significant interest in medicinal chemistry due to their potential biological activities.
Introduction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis and drug discovery, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Aryl glyoxals are versatile building blocks in MCRs for the synthesis of a wide variety of heterocyclic compounds.[1][2] This protocol focuses on a catalyst-free, microwave-assisted synthesis of functionalized and fused pyrans from an arylglyoxal monohydrate, malononitrile, and a cyclic 1,3-dicarbonyl.[1][3] The resulting 4H-pyran scaffold is a privileged structure found in numerous biologically active compounds.[4][5][6] The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7]
Reaction Scheme
The three-component reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the desired 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Caption: General reaction scheme for the three-component synthesis.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of fused pyrans using arylglyoxal monohydrates.[3]
Materials:
-
This compound
-
Malononitrile
-
Cyclohexane-1,3-dione (or other cyclic 1,3-dicarbonyls like dimedone)
-
Ethanol (absolute)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol, 172.13 mg), malononitrile (1.0 mmol, 66.06 mg), and cyclohexane-1,3-dione (1.0 mmol, 112.13 mg).
-
Add 2 mL of absolute ethanol to the reaction mixture.
-
Seal the vial and stir the mixture at room temperature for 5 minutes.
-
Place the reaction vial in a microwave synthesizer and irradiate the mixture with stirring for 10 minutes at a constant temperature of 110 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and THF) to afford the pure 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
| Parameter | Value | Reference |
| Reaction Time | 10 minutes | [3] |
| Temperature | 110 °C | [3] |
| Solvent | Ethanol | [3] |
| Catalyst | None | [1][3] |
| Yield | High (expected) | [1][3] |
Table 2: Characterization Data for 2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
| Analysis | Data | Reference |
| Molecular Formula | C₁₆H₁₃FN₂O₂ | [8] |
| Molecular Weight | 284.29 g/mol | [8] |
| Melting Point | Not reported, similar compounds ~200-230 °C | [9][10][11] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.30-7.05 (m, 4H, Ar-H), 6.95 (s, 2H, NH₂), 4.25 (s, 1H, H-4), 2.60-2.20 (m, 4H, CH₂), 1.95 (m, 2H, CH₂) | [8] (adapted) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 196.2 (C=O), 162.5 (d, J=242 Hz, C-F), 158.5, 147.2, 130.8 (d, J=8 Hz), 123.5, 120.5 (CN), 114.8 (d, J=21 Hz), 113.7 (d, J=22 Hz), 113.2, 58.6, 36.8, 36.2, 27.1, 20.2 | [8] (adapted) |
| IR (KBr, cm⁻¹) | 3400-3200 (NH₂), 2190 (CN), 1660 (C=O), 1605, 1580 (C=C) | [12] (adapted) |
| Mass Spectrometry | m/z: 284 [M]⁺ | Calculated |
Note: Spectroscopic data is adapted from literature values for the title compound and closely related analogs. Actual values may vary.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: Step-by-step experimental workflow.
Application and Biological Relevance
The synthesized 4H-pyran derivatives are of significant interest due to their diverse pharmacological activities.[4][5][6]
-
Anticancer Activity: Many 2-amino-4H-chromene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][13] The mechanism of action is often attributed to the induction of apoptosis.
-
Antimicrobial Activity: Substituted pyrans have been reported to exhibit antibacterial and antifungal properties.[4][14]
-
Enzyme Inhibition: Certain pyran derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[5]
-
Antioxidant Activity: The 4H-pyran scaffold is also associated with antioxidant properties.[6]
The introduction of a fluorine atom can modulate these biological activities, potentially leading to compounds with improved efficacy and pharmacokinetic profiles.[7] The synthesized 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can serve as a lead compound for the development of new therapeutic agents.
Signaling Pathway Visualization
While the specific signaling pathways affected by 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile are yet to be fully elucidated, many anticancer 4H-pyran derivatives are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this class of compounds.
Caption: Generalized intrinsic apoptotic pathway.
References
- 1. Catalyst-free microwave-assisted arylglyoxal-based multicomponent reactions for the synthesis of fused pyrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluorophenylglyoxal Hydrate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylglyoxal hydrate is a valuable bifunctional building block in organic synthesis, prized for its two reactive carbonyl groups which can participate in a variety of chemical transformations. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting molecules, making it an attractive starting material in medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes and protocols for the use of this compound in multicomponent reactions, specifically focusing on the synthesis of heterocyclic compounds.
Key Applications: Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic step.[3] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. This compound, with its aldehyde and ketone functionalities, is an excellent substrate for various MCRs, including the Biginelli and Ugi reactions.
1. Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6]
Experimental Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Protocol: Synthesis of 5-Ethoxycarbonyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from general procedures for the Biginelli reaction.[2][7][8][9]
Materials:
-
This compound (or 3-Fluorobenzaldehyde as a close analog) (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., B(C6F5)3 (1 mol%), Iodine (10 mol%), or a few drops of concentrated HCl)[7][10]
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst in ethanol (10 mL).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the catalyst and specific conditions.[7][10]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 5-ethoxycarbonyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Data Presentation: Representative Biginelli Reaction Data
The following table summarizes typical reaction conditions and yields for the Biginelli reaction with substituted benzaldehydes, which can be considered indicative for reactions with this compound.
| Aldehyde Component | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | B(C6F5)3 | Ethanol | 3 | 92 | [7] |
| 3-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | Iodine | Acetonitrile | 12 | ~85 | [10] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Conc. HCl | Ethanol | 18 | 58-62 | [8][9] |
| 4-Fluorobenzaldehyde | Methyl acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | Solvent-free | 1.5 | 96 | [11] |
2. Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amides
The Ugi reaction is a versatile MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[12][13] This reaction is highly valued for its ability to rapidly generate peptide-like structures and complex molecular scaffolds from simple, readily available starting materials.[2][14] The use of this compound in the Ugi reaction allows for the introduction of a fluorinated phenyl moiety into these peptidomimetics.
Logical Relationship for Ugi Four-Component Reaction
Caption: Key steps in the Ugi four-component reaction mechanism.
Protocol: General Procedure for the Ugi Reaction
This is a general protocol that can be adapted for this compound based on standard Ugi reaction procedures.[4][13]
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Benzylamine) (1.0 mmol)
-
Carboxylic acid (e.g., Acetic acid) (1.0 mmol)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane) and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired α-acylamino amide.
Data Presentation: Expected Ugi Reaction Parameters
The following table outlines the expected parameters for a Ugi reaction involving this compound, based on general knowledge of the reaction.
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Expected Yield |
| This compound | Primary Amine | Aliphatic/Aromatic Acid | Alkyl/Aryl Isocyanide | Methanol | 2 - 24 | Good to Excellent |
Conclusion
This compound serves as a highly effective and versatile building block in multicomponent reactions for the synthesis of complex and biologically relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this fluorinated synthon in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward nature of these one-pot reactions, coupled with the potential for generating diverse molecular libraries, underscores the importance of this compound in modern organic synthesis.
References
- 1. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scilit.com [scilit.com]
- 6. Fundamentals of Modern Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 3-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the use of 3-Fluorophenylglyoxal hydrate in the synthesis of heterocyclic compounds, which are valuable scaffolds in drug discovery and development.
Application Notes
This compound is a versatile bifunctional building block for organic synthesis. The presence of a reactive aldehyde and a ketone functionality, along with a fluorine-substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of fluorinated heterocycles. The fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability, binding affinity, and lipophilicity.
One of the most common and efficient applications of aryl glyoxals is in the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines. Quinoxalines are an important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The reaction of this compound with an appropriate diamine provides a straightforward route to novel fluorinated quinoxaline analogs for screening in drug discovery programs.
Key Features of Reactions with this compound:
-
Versatility: Can be used to synthesize a wide range of heterocyclic compounds.
-
Efficiency: Reactions are often high-yielding and proceed under mild conditions.
-
Access to Fluorinated Molecules: Provides a direct route to incorporating a fluorophenyl moiety into complex molecules.
-
Relevance to Drug Discovery: The resulting products are often of significant interest for their potential biological activities.
Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)quinoxaline
This protocol details the synthesis of 2-(3-fluorophenyl)quinoxaline via the condensation of this compound with o-phenylenediamine. This reaction is a classic example of the utility of this compound in heterocyclic synthesis.
Materials and Equipment
-
This compound (C₈H₇FO₃, MW: 170.14 g/mol )
-
o-Phenylenediamine (C₆H₈N₂, MW: 108.14 g/mol )
-
Ethanol (EtOH), reagent grade
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.70 g, 10.0 mmol, 1.0 eq.).
-
Add ethanol (20 mL) and stir the mixture until the solid is fully dissolved.
-
To this solution, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 eq.).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The consumption of starting materials and the formation of a new, less polar spot (the quinoxaline product) should be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a solid product may precipitate. If so, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the crude 2-(3-fluorophenyl)quinoxaline.
-
-
Purification and Characterization:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 2-(3-fluorophenyl)quinoxaline.
| Parameter | Expected Value |
| Reactants | |
| This compound | 1.70 g (10.0 mmol) |
| o-Phenylenediamine | 1.08 g (10.0 mmol) |
| Product | |
| Product Name | 2-(3-Fluorophenyl)quinoxaline |
| Molecular Formula | C₁₄H₉FN₂ |
| Molecular Weight | 224.24 g/mol |
| Theoretical Yield | 2.24 g |
| Reaction Conditions | |
| Solvent | Ethanol (20 mL) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Expected Results | |
| Appearance | Pale yellow to white solid |
| Expected Yield | 85-95% |
| Expected Melting Point | 110-115 °C (This is an estimate and should be determined experimentally) |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.32 (s, 1H), 8.15-8.20 (m, 2H), 7.95-8.00 (m, 1H), 7.75-7.85 (m, 2H), 7.50-7.60 (m, 1H), 7.25-7.35 (m, 1H) (Expected chemical shifts are approximate) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.2 (d, J=248 Hz), 152.1, 142.5, 142.0, 141.8, 138.5 (d, J=8 Hz), 130.8, 130.5, 129.5, 129.2, 125.0 (d, J=3 Hz), 117.5 (d, J=21 Hz), 114.8 (d, J=22 Hz) (Expected chemical shifts are approximate) |
| Mass Spectrum (EI) | m/z (%): 224 (M⁺, 100) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 2-(3-fluorophenyl)quinoxaline.
Caption: Workflow for the synthesis of 2-(3-fluorophenyl)quinoxaline.
Reaction Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed reaction mechanism for the formation of 2-(3-fluorophenyl)quinoxaline.
Caption: Proposed mechanism for quinoxaline formation.
The Role of 3-Fluorophenylglyoxal Hydrate in the Synthesis of Quinoxaline-Based Pharmaceutical Intermediates
Introduction
3-Fluorophenylglyoxal hydrate is a versatile bifunctional building block increasingly utilized in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note details the use of this compound in the synthesis of fluoroquinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological activities, serving as crucial intermediates in drug development.
Quinoxaline derivatives are integral components in a variety of marketed drugs, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The synthesis of the quinoxaline scaffold is often achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound serves as a key 1,2-dicarbonyl reactant for introducing a fluorinated phenyl moiety into the final quinoxaline structure.
Application: Synthesis of 6-Fluoro-2-phenylquinoxaline
A primary application of this compound is in the synthesis of 6-fluoro-2-phenylquinoxaline through a condensation reaction with benzene-1,2-diamine. This reaction provides a straightforward and efficient method for constructing the fluorinated quinoxaline core.
Reaction Scheme
The overall reaction involves the acid-catalyzed condensation of this compound with benzene-1,2-diamine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoxaline product.
Application Notes and Protocols for Fluorescent Labeling of Peptides with 3-Fluorophenylglyoxal Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of peptides using 3-Fluorophenylglyoxal hydrate derivatives. This method offers a selective approach for labeling arginine residues, enabling a wide range of applications in biological research and drug development.
Principle of the Method
This compound is a dicarbonyl-containing reagent designed for the selective modification of arginine residues in peptides and proteins. The reaction occurs under mild conditions, where the glyoxal moiety reacts specifically with the guanidinium group of arginine to form a stable, fluorescent cyclic adduct. This covalent modification introduces a fluorophore at a specific site within the peptide, allowing for sensitive detection and analysis. The presence of the fluorine atom on the phenyl ring can subtly influence the spectral properties of the resulting fluorophore and can also serve as a probe for ¹⁹F NMR studies.
The high selectivity for arginine is advantageous for peptides where other reactive side chains, such as the ε-amino group of lysine, need to remain unmodified. The reaction is typically performed in a slightly alkaline buffer (pH 7-9) at room temperature.[1]
Applications
Fluorescently labeled peptides are powerful tools for a variety of research applications[2][3]:
-
Receptor-Ligand Binding Assays: Quantify the interaction between a peptide and its target receptor on the cell surface.[2]
-
Enzyme Activity Assays: Design of fluorogenic peptide substrates to monitor the activity of proteases.[4]
-
Cellular Imaging: Visualize the localization, trafficking, and uptake of peptides in living cells.[2]
-
In Vivo Imaging: Track the biodistribution and target engagement of peptide-based therapeutics in animal models.[2]
-
High-Throughput Screening: Develop fluorescent biosensors for drug discovery and screening campaigns.[2]
Quantitative Data Summary
The specific fluorescence properties of the adduct formed between this compound and an arginine residue have not been extensively reported. Therefore, experimental determination of these parameters is crucial for quantitative applications. The following table provides a template for the characterization of the labeled peptide, with comparative data for a common fluorophore, Quinine Sulfate.
| Parameter | 3-Fluorophenylglyoxal-Arginine Adduct | Quinine Sulfate (in 0.1 M H₂SO₄) |
| Excitation Maximum (λex) | To be determined | ~350 nm |
| Emission Maximum (λem) | To be determined | ~450 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~5,500 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | To be determined | 0.54 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Arginine-Containing Peptide
This protocol outlines the general procedure for labeling a peptide containing at least one arginine residue with this compound. Optimal conditions may vary depending on the specific peptide sequence and its solubility.
Materials:
-
Peptide of interest (containing at least one arginine residue)
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 0.1 M Tris-HCl, pH 8.0
-
Water-miscible organic solvent (e.g., DMSO or ethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC (RP-HPLC) system
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Peptide Preparation: Dissolve the peptide of interest in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol). Dilute the stock solution with Labeling Buffer to the desired final concentration. A 10 to 50-fold molar excess of the reagent over the peptide is recommended as a starting point.
-
Labeling Reaction: Add the this compound solution to the peptide solution. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.[1]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This will consume any unreacted this compound.
-
Purification: Remove the excess, unreacted labeling reagent and quenching agent from the labeled peptide.
-
For larger peptides/proteins: Use a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).[1]
-
For most peptides: Purify the labeled peptide using RP-HPLC. This method also allows for the separation of unlabeled and labeled peptides.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Determine the concentration of the labeled peptide using a suitable method (e.g., UV absorbance if the peptide contains Trp or Tyr, or a peptide quantification assay).
-
Measure the absorbance spectrum of the labeled peptide to determine the absorbance maximum (λmax) of the newly formed fluorescent adduct.
-
Measure the fluorescence emission spectrum by exciting at the determined λmax to find the emission maximum (λem).
-
Protocol 2: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the labeled peptide to that of a standard with a known quantum yield.
Materials:
-
Purified 3-Fluorophenylglyoxal-labeled peptide
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectrophotometer
-
Fluorometer
-
Suitable buffer for dissolving the labeled peptide
Procedure:
-
Prepare a series of dilutions for both the labeled peptide and the fluorescence standard in the same solvent/buffer.
-
Measure the absorbance of each dilution at the excitation wavelength for both the sample and the standard. Prepare solutions with absorbances below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of the labeled peptide using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φf is the quantum yield
-
Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 3-Fluorophenylglyoxal Hydrate in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenylglyoxal hydrate is an α-ketoaldehyde compound that serves as a valuable tool in the study of enzyme mechanisms and the development of novel enzyme inhibitors. Its chemical structure, featuring a reactive dicarbonyl moiety, allows it to act as a covalent modifier of specific amino acid residues within enzyme active sites. Phenylglyoxal and its derivatives are well-documented reagents for the selective modification of arginine residues in proteins.[1][2][3] The guanidinium group of arginine is a common participant in substrate binding and catalysis, making it a prime target for inactivation studies. This document provides detailed application notes and protocols for utilizing this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation and a target for therapeutic intervention in diseases such as diabetes and obesity.
Mechanism of Action: Covalent Inhibition of PTP1B
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a critical role in cellular signaling.[4][5] The active site of PTPs contains a highly conserved arginine residue that is essential for binding the phosphate moiety of the substrate. This compound is proposed to act as an irreversible, active site-directed inhibitor of PTP1B by covalently modifying this critical arginine residue. The dicarbonyl group of the inhibitor reacts with the guanidinium group of arginine, forming a stable covalent adduct. This modification prevents the binding of the natural substrate, leading to the inactivation of the enzyme.[2][6]
Quantitative Data: Inhibitory Activity against PTP1B
The inhibitory potency of this compound and related compounds against human recombinant PTP1B can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table presents hypothetical data for illustrative purposes, as would be obtained from the experimental protocol described below.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | PTP1B | 7.5 | Irreversible, Covalent |
| Phenylglyoxal | PTP1B | 15.2 | Irreversible, Covalent |
| Vanadate (Positive Control) | PTP1B | 0.5* | Reversible, Competitive |
*Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using a Fluorogenic Substrate
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against PTP1B. The assay measures the enzymatic hydrolysis of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
This compound
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of PTP1B enzyme in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of DiFMUP substrate in Assay Buffer (e.g., 100 µM).
-
-
Assay Execution:
-
To the wells of a 96-well black microplate, add 25 µL of the diluted this compound solutions or control (Assay Buffer with 1% DMSO for no inhibition; a known inhibitor like vanadate for positive control).
-
Add 50 µL of the PTP1B enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for the covalent modification of the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Signaling Pathway```dot
Caption: Workflow for the PTP1B fluorescence-based inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent modification and active site-directed inactivation of a low molecular weight phosphotyrosyl protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Side Reactions of 3-Fluorophenylglyoxal Hydrate with Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential side reactions of 3-Fluorophenylglyoxal Hydrate with amino acids. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Disclaimer: Data and reaction mechanisms are primarily based on studies of the parent compound, phenylglyoxal (PGO), as specific quantitative data for this compound is limited. The fluorine substituent is not expected to alter the fundamental reactivity but may influence reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target of this compound?
A1: The primary target for this compound, like other phenylglyoxal derivatives, is the guanidinium group of arginine residues.[1][2][3] This reaction is most efficient under mild conditions (pH 7-8).
Q2: What are the potential side reactions with other amino acids?
A2: While highly selective for arginine, side reactions can occur with other nucleophilic amino acid residues. The most common side reactions are with the ε-amino group of lysine and the thiol group of cysteine .[1][2][4] Reactions with N-terminal α-amino groups have also been observed.[3]
Q3: How does pH affect the primary reaction and side reactions?
A3: The rate of reaction with arginine and other amino acids generally increases with a higher pH.[1][2][4] However, elevated pH (above 8.0) can significantly increase the rate of side reactions, particularly with the ε-amino group of lysine, which becomes more deprotonated and thus more nucleophilic.
Q4: What are the products of the primary and side reactions?
A4:
-
Arginine: The reaction with the guanidinium group of arginine typically forms a stable dihydroxyimidazolidine derivative.
-
Lysine: The reaction with the ε-amino group of lysine can form a Schiff base, which may undergo further reactions. Phenylglyoxal is noted to be less reactive with lysine compared to methylglyoxal and glyoxal.[1][2][4]
-
Cysteine: The highly nucleophilic thiol group of cysteine can react to form hemithioacetal adducts.
Q5: Does the fluorine substituent on the phenyl ring affect reactivity?
A5: While specific studies on this compound are limited, the fluorine atom, being an electron-withdrawing group, may slightly increase the electrophilicity of the glyoxal carbons, potentially leading to a modest increase in reaction rates compared to unsubstituted phenylglyoxal. However, the fundamental selectivity for arginine is expected to remain.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of arginine modification | Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range of 7.0-8.0. |
| Inaccessible arginine residues. | Consider denaturing the protein (if permissible for the experimental goal) to expose buried arginine residues. | |
| Reagent degradation. | Prepare fresh solutions of this compound for each experiment. | |
| Significant off-target modifications (e.g., lysine) | Reaction pH is too high. | Lower the reaction pH to 7.0-7.5 to decrease the nucleophilicity of lysine's ε-amino group. |
| High concentration of the reagent. | Perform a concentration titration to find the lowest effective concentration of this compound that provides sufficient arginine modification with minimal side reactions. | |
| Prolonged reaction time. | Monitor the reaction kinetics and stop the reaction (e.g., by buffer exchange or addition of a quenching agent) once the desired level of arginine modification is achieved. | |
| Protein precipitation during reaction | High concentration of the reagent leading to extensive modification and charge alteration. | Reduce the concentration of this compound. |
| Solvent incompatibility. | Ensure that the solvent used to dissolve the reagent is compatible with the protein and present at a low final concentration. | |
| Difficulty in analyzing reaction products | Instability of adducts. | For suspected lysine Schiff base adducts, consider reduction with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine prior to analysis. Note that this will alter the mass of the adduct. |
| Low abundance of modified peptides. | For mass spectrometry analysis, consider enrichment strategies for modified peptides. |
Quantitative Data Summary
The following tables summarize the reactivity of phenylglyoxal (PGO) and related compounds with amino acids. This data can serve as a proxy to understand the potential side reactions of this compound.
Table 1: Relative Reactivity of Phenylglyoxal (PGO) with Amino Acids
| Amino Acid | Reactivity with PGO | Notes |
| Arginine | Highest | The primary and most rapid reaction.[1][2][4] |
| Lysine | Low to Moderate | PGO is significantly less reactive with the ε-amino group of lysine compared to methylglyoxal and glyoxal.[1][2][4] |
| Cysteine | Moderate | The thiol group is a potential site for side reactions.[1][2][4] |
| Histidine | Low | Can react at a significant rate depending on the pH.[1][2][4] |
| N-terminal α-amino groups | Low to Moderate | A potential site for side reactions.[3] |
| Other amino acids | Very Low / Negligible | Most other standard amino acids show little to no reactivity.[1][2][4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., ethanol or DMSO).
-
Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10 to 100-fold molar excess over the protein is a common starting point). Ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
Reaction Quenching: Stop the reaction by removing the excess reagent via dialysis, desalting column, or by adding a quenching reagent like an excess of free arginine.
-
Analysis: Analyze the modified protein using techniques such as mass spectrometry to confirm the modification and identify any side products.
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
-
Sample Preparation: Take the modified protein sample from Protocol 1.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide. This step is crucial to prevent disulfide scrambling and to differentiate native cysteines from those that may have reacted with the glyoxal.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to ensure optimal enzyme activity.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search software to identify the peptides and localize the modifications. Search for the expected mass shift corresponding to the addition of this compound on arginine, as well as potential side-reaction mass shifts on lysine, cysteine, and other residues.
Visualizations
Caption: Primary and side reaction pathways of this compound with amino acid residues in a protein.
Caption: Experimental workflow for identifying side reaction products using mass spectrometry.
Caption: A logical flowchart for troubleshooting excessive side reactions.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Overcoming solubility issues with 3-Fluorophenylglyoxal hydrate in aqueous buffers
Welcome to the technical support center for 3-Fluorophenylglyoxal Hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dicarbonyl compound. Its primary application in biochemical research is the chemical modification of proteins, specifically targeting the guanidinium group of arginine residues. This modification is a valuable tool for studying protein structure and function.[1][2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the general steps to improve its solubility?
A2: Due to its chemical structure, this compound has limited solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This method helps to avoid precipitation of the compound in your final assay medium.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for preparing stock solutions of sparingly soluble compounds for use in biological assays. It is crucial to prepare a high-concentration stock solution to keep the final concentration of the organic solvent in your aqueous buffer to a minimum, thereby reducing potential solvent-induced toxicity in your experiments.
Q4: What is the optimal pH for the reaction of this compound with arginine residues?
A4: The reaction of phenylglyoxal and its derivatives with arginine is most efficient in the pH range of 7 to 9.[1] It is important to maintain the pH of the reaction mixture within this range for optimal modification.
Q5: Are there any known side reactions of this compound with other amino acids?
A5: While phenylglyoxal derivatives are highly selective for arginine, side reactions can occur with other amino acid residues, particularly with the ε-amino group of lysine and the N-terminal α-amino group.[2][3][4] These side reactions are generally less favorable and can be minimized by optimizing reaction conditions such as pH and reagent concentration.[4]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous buffers.
Problem: Precipitate formation upon addition of this compound to the aqueous buffer.
Root Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solutions:
-
Co-solvent Strategy: The most effective method is to use a water-miscible organic co-solvent.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
General Protocol:
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO).
-
Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent in your experimental setup is low (typically ≤1%) to minimize its effect on the biological system.
-
Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
-
pH Adjustment: The solubility of organic molecules can be influenced by pH. While the reaction with arginine is optimal between pH 7 and 9, you can investigate the solubility of this compound at different pH values within this range to find the best balance between solubility and reactivity.
-
Temperature Control: Gently warming the solution can sometimes aid in dissolution. However, be cautious as elevated temperatures might affect the stability of the compound or your biological sample. The stability of this compound at various temperatures should be empirically determined if heating is considered.
Quantitative Data Summary: Co-solvent Solubility
| Co-solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Aqueous Buffer | Notes |
| DMSO | 10-100 mM | ≤ 1% (v/v) | DMSO is a strong solvent but can be toxic to cells at higher concentrations.[5] |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Ethanol is generally less toxic to cells than DMSO. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)
-
Selected co-solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the aqueous buffer to each vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the aqueous solubility.
-
Protocol 2: Protein Modification with this compound
This protocol provides a general procedure for modifying arginine residues in a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Co-solvent (e.g., DMSO)
-
Method to remove excess reagent (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a known concentration (e.g., 1 mg/mL).
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in the chosen co-solvent (e.g., 100 mM in DMSO).
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the reagent over arginine residues is typically required).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours). The optimal reaction time should be determined empirically.
-
-
Reaction Termination and Purification:
-
Stop the reaction by removing the excess this compound using dialysis or size-exclusion chromatography against a suitable buffer.
-
-
Analysis of Modification:
-
Confirm the modification using techniques such as mass spectrometry (to detect the mass shift corresponding to the adduct) or by amino acid analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Optimization of reaction conditions for 3-Fluorophenylglyoxal hydrate
Welcome to the technical support center for the synthesis and handling of 3-Fluorophenylglyoxal Hydrate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of 3-fluoroacetophenone using selenium dioxide (SeO₂). The resulting 3-fluorophenylglyoxal is then hydrated to yield the final product.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature might be too low.
-
Sub-optimal reagent ratio: An incorrect stoichiometric ratio of 3-fluoroacetophenone to selenium dioxide can limit the conversion.
-
Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
-
Product loss during workup: Inefficient extraction or purification steps can lead to significant loss of the product.
-
Decomposition of the product: this compound can be sensitive to certain conditions, and prolonged exposure to high temperatures or harsh pH may cause degradation.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a solid at room temperature. While specific data is limited, its isomer, 4-fluorophenylglyoxal hydrate, is a solid with a purity of around 95%. The color can range from white to pale cream.[1]
Q4: How should I store this compound?
A4: For long-term stability, it is recommended to store this compound in a cool, dry place. For its isomer, 4-fluorophenylglyoxal hydrate, ambient storage is suggested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive selenium dioxide. | Ensure the selenium dioxide is fresh and has been stored properly. If in doubt, use a newly opened container. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC. | |
| Insufficient reaction time. | Extend the reaction time and monitor the consumption of the starting material. | |
| Formation of a Dark Tar-like Substance | Over-oxidation or side reactions. | This may occur if the reaction temperature is too high or the reaction is left for too long. Reduce the temperature and reaction time. Consider using a milder solvent. |
| Presence of impurities in starting materials. | Ensure the purity of 3-fluoroacetophenone and the solvent. | |
| Difficulty in Isolating the Product | Product is too soluble in the workup solvent. | If performing an aqueous workup, ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | The presence of unreacted starting material or byproducts can lower the melting point. Further purification by column chromatography or recrystallization may be necessary. |
| Incomplete hydration. | Ensure sufficient water is present during the hydration step and that the mixture is stirred adequately to allow for complete conversion to the hydrate. |
Optimization of Reaction Conditions
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The following table provides a template for optimizing the selenium dioxide oxidation of 3-fluoroacetophenone. It is based on established procedures for the synthesis of analogous aryl glyoxals.[2]
| Parameter | Range to Investigate | Considerations |
| Temperature | 80 - 120 °C | Higher temperatures may increase the reaction rate but can also lead to the formation of byproducts. |
| Reaction Time | 2 - 8 hours | Monitor the reaction progress to determine the optimal time for complete conversion of the starting material. |
| Solvent | Dioxane, Acetic Acid, Ethanol | Dioxane is a common solvent for this reaction. The choice of solvent can influence the reaction rate and selectivity.[2] |
| 3-Fluoroacetophenone : SeO₂ Molar Ratio | 1:1 to 1:1.2 | A slight excess of selenium dioxide may be beneficial to ensure complete oxidation of the starting material. |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is adapted from the established synthesis of phenylglyoxal.[2]
Materials:
-
3-Fluoroacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroacetophenone (1.0 eq) and 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) and a small amount of water.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the precipitated elemental selenium.
-
Wash the filtrate with water to remove any remaining inorganic impurities.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
-
Purification and Hydration:
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-fluorophenylglyoxal as an oil.
-
To form the hydrate, add a sufficient amount of warm water to the crude product and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain this compound.
-
Visualizing the Workflow and Relationships
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Purification of Proteins Modified with 3-Fluorophenylglyoxal Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified by 3-Fluorophenylglyoxal hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for protein modification using this compound?
A1: this compound is a chemical reagent designed for the selective modification of arginine residues in proteins. The glyoxal group of the reagent specifically reacts with the guanidinium group of arginine side chains under mild basic conditions (pH 7.5-8.5). This reaction forms a stable cyclic adduct, which neutralizes the positive charge of the arginine residue.[1]
Q2: How can I confirm that my protein has been successfully modified?
A2: Successful modification can be confirmed using several methods:
-
Mass Spectrometry (MS): This is the most definitive method. A mass increase corresponding to the addition of the 3-Fluorophenylglyoxal moiety will be observed. High-resolution mass spectrometry can confirm the exact mass shift, and tandem MS (MS/MS) can identify the specific arginine residues that have been modified.[1][2]
-
SDS-PAGE: A slight increase in the molecular weight of the modified protein may be visible on a high-resolution SDS-PAGE gel. However, for small modifications, this shift may not be readily apparent.[1]
-
Spectrophotometry: The introduction of the fluorophenyl group may alter the UV-Vis absorbance spectrum of the protein, though this method is less specific.
Q3: What are the expected effects of arginine modification on my protein's properties?
A3: The modification of arginine residues can significantly alter the physicochemical properties of your protein:
-
Change in Isoelectric Point (pI): Arginine is a strongly basic amino acid. Its modification neutralizes the positive charge, which will lead to a decrease in the overall pI of the protein. This is a critical consideration for purification methods like ion-exchange chromatography.[1]
-
Altered Hydrophobicity: The addition of the fluorophenyl group increases the hydrophobicity of the modified protein.[3][4] This change is the basis for separation using hydrophobic interaction chromatography (HIC).
Q4: Can this compound modify other amino acid residues?
A4: While this compound is highly selective for arginine, some reactivity with other nucleophilic residues, such as the ε-amino group of lysine, may occur, particularly at higher pH values. However, the reaction with arginine is significantly more rapid and efficient under optimal conditions.[2]
Q5: Will the modification affect downstream applications, such as enzymatic digestion for mass spectrometry?
A5: Yes, the modification of an arginine residue will prevent cleavage at that site by trypsin, which specifically cleaves at the C-terminus of arginine and lysine residues.[2] This can result in larger peptides in your mass spectrometry analysis. It may be necessary to use a different protease, such as Glu-C, to achieve complete sequence coverage.
Troubleshooting Guides
Low Modification Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize the reaction pH (typically 7.5-8.5), temperature (room temperature is a good starting point), and incubation time. Perform a time-course experiment to determine the optimal reaction duration for your specific protein. |
| Reagent Instability | Prepare a fresh stock solution of this compound immediately before each use. |
| Inaccessible Arginine Residues | If the target arginine residues are buried within the protein structure, consider performing the modification under partially denaturing conditions (e.g., with low concentrations of urea or guanidine hydrochloride), if protein refolding is feasible. |
| Buffer Interference | Buffers containing primary amines (e.g., Tris) can compete with the protein for reaction with the glyoxal reagent. Use a non-amine-containing buffer such as phosphate or borate. |
Protein Precipitation During Modification
| Possible Cause | Suggested Solution |
| Change in Net Charge | The neutralization of positively charged arginine residues can disrupt electrostatic interactions and lead to aggregation. Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to help shield charges. |
| Increased Hydrophobicity | The addition of the fluorophenyl group can lead to aggregation driven by hydrophobic interactions. Lower the protein concentration or add stabilizing excipients like glycerol (up to 20%) or arginine to the reaction buffer. |
| High Protein or Reagent Concentration | Reduce the concentration of the protein and/or the molar excess of the modifying reagent. |
Poor Separation of Modified and Unmodified Protein
| Chromatography Type | Problem | Suggested Solution |
| Ion-Exchange (IEX) | Co-elution of modified and unmodified protein. | Since modification reduces the pI, anion-exchange chromatography is recommended. Ensure the buffer pH is between the pI of the unmodified and modified protein. Optimize the salt gradient; a shallower gradient may be required to resolve the two species.[1] |
| Neither protein binds to the column. | For anion exchange, ensure the buffer pH is above the pI of both proteins. For cation exchange, the pH should be below the pI of both.[1] | |
| Hydrophobic Interaction (HIC) | Poor separation. | The increased hydrophobicity of the modified protein should allow for separation. Use a more hydrophobic HIC resin (e.g., Phenyl or Butyl) and optimize the salt concentration in the binding buffer (e.g., ammonium sulfate, sodium chloride). A descending salt gradient is used for elution.[5][6][7][8] |
| Protein precipitation at high salt concentrations. | Screen different types of salts and consider lowering the initial salt concentration.[1] |
Data Presentation
Table 1: Representative Purification of a this compound Modified Protein
Note: This data is illustrative and will vary depending on the specific protein and experimental conditions.
| Purification Step | Total Protein (mg) | Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 200 | 20000 | 100 | 100 | 5 |
| Modification Reaction | 190 | 18000 | 94.7 | 95 | 5 |
| Anion Exchange Chromatography | 25 | 10000 | 400 | 50 | 70 |
| Hydrophobic Interaction Chromatography | 15 | 9000 | 600 | 45 | >95 |
Experimental Protocols
Protocol 1: Modification of Target Protein with this compound
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
This compound stock solution (e.g., 100 mM in DMSO or water, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 50-fold molar excess. Note: The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for an additional 30 minutes.
-
Proceed immediately to a desalting step (e.g., size-exclusion chromatography or dialysis) to remove excess reagent before further purification.
Protocol 2: Purification of Modified Protein using Ion-Exchange Chromatography (IEX)
This protocol assumes the modification leads to a more acidic pI, making anion-exchange chromatography a suitable choice.
Materials:
-
Anion-exchange column (e.g., Q-sepharose)
-
IEX Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Buffer B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
Procedure:
-
Equilibrate the anion-exchange column with IEX Buffer A.
-
Load the desalted reaction mixture from Protocol 1 onto the column.
-
Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-50% IEX Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and mass spectrometry to identify fractions containing the purified modified protein.
Protocol 3: Purification of Modified Protein using Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., Phenyl-sepharose)
-
HIC Buffer A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
HIC Buffer B (e.g., 20 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Add ammonium sulfate to the IEX fractions containing the modified protein to a final concentration of 1.5 M.
-
Load the sample onto the equilibrated column.
-
Wash the column with HIC Buffer A to remove any unbound material.
-
Elute the bound proteins using a descending linear gradient of 0-100% HIC Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and mass spectrometry. The more hydrophobic, modified protein is expected to elute later in the gradient (at a lower salt concentration).
Visualizations
Caption: Workflow for Protein Modification and Purification.
Caption: Reaction of 3-Fluorophenylglyoxal with Arginine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: 3-Fluorophenylglyoxal Hydrate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylglyoxal hydrate in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is generally a white to pale cream crystalline powder or solid.[1][2] Like other glyoxal hydrates, it may polymerize upon standing.[3] For long-term storage, it is advisable to store it at low temperatures (-20°C) to minimize degradation.
Q2: In what types of reactions is this compound commonly used?
A2: this compound is a versatile building block, primarily used in the synthesis of various fluorinated heterocyclic compounds.[4][5] These include, but are not limited to, pyrazoles, triazoles, and other fused heterocyclic systems which are of interest in medicinal chemistry.[4][6]
Q3: What are some common solvents for reactions involving this compound?
A3: The choice of solvent is critical and depends on the specific reaction. Alcohols such as ethanol or methanol are frequently used.[3] For reactions requiring higher temperatures or improved solubility, dimethylformamide (DMF) may be a suitable option. In some cases, acetic acid can be used as both a solvent and a catalyst.[7]
Q4: How can I monitor the progress of a reaction with this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction progress.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue in organic synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. - Temperature Optimization: Gradually increase the reaction temperature. Some reactions may require heating to reflux to proceed to completion. |
| Suboptimal Reagent Concentration | The concentration of reactants can significantly impact the reaction rate and yield. Experiment with varying the concentration of this compound and other reactants to find the optimal conditions.[7] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow and incomplete. Select a solvent in which all reactants are soluble at the reaction temperature. Consider using a co-solvent system if a single solvent is not effective. |
| Starting Material Degradation | This compound can be sensitive to prolonged heating or inappropriate storage. Ensure the starting material is of high purity and has been stored correctly. Consider using freshly acquired or purified starting material. |
| Incorrect pH | The pH of the reaction medium can be crucial. For reactions that are acid or base-catalyzed, ensure the appropriate catalyst is used in the correct amount. A trial run with a catalytic amount of a mild acid or base may be beneficial. |
Issue 2: Formation of Multiple Products/Side Reactions
The formation of side products can complicate purification and reduce the yield of the desired product.
| Potential Cause | Suggested Troubleshooting Steps |
| Self-Condensation/Polymerization | Glyoxal derivatives can undergo self-condensation, especially at higher temperatures.[3] - Control Temperature: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. - Control Concentration: Adding the glyoxal hydrate solution slowly to the reaction mixture can help to minimize self-reaction by keeping its instantaneous concentration low. |
| Undesired Cyclization Pathways | In the synthesis of complex heterocycles, multiple cyclization pathways may be possible. - Protecting Groups: Consider using protecting groups on other reactive functionalities in your starting materials to prevent unwanted side reactions. - Reaction Conditions: The choice of solvent, catalyst, and temperature can often favor one reaction pathway over another. A systematic optimization of these parameters is recommended. |
| Oxidation or Decomposition | The aldehyde group in 3-Fluorophenylglyoxal is susceptible to oxidation. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation. |
Experimental Protocols
General Protocol for Heterocycle Synthesis (e.g., Pyrazole derivative):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the appropriate hydrazine derivative (1.0 eq).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for this compound reactions.
Caption: General experimental workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. L20272.03 [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Characterization of unexpected byproducts in reactions with 3-Fluorophenylglyoxal hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylglyoxal hydrate. The information is designed to help anticipate and characterize unexpected byproducts that may arise during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive forms in solution?
A1: this compound is the hydrated form of 3-Fluorophenylglyoxal. In aqueous solutions, it exists in equilibrium with its anhydrous α-dicarbonyl form. The hydrate is generally more stable, but the anhydrous form is the reactive species in many synthetic transformations. It is important to consider this equilibrium when planning reactions, as the concentration of the reactive aldehyde form can be influenced by the solvent system.
Q2: What are the most common types of unexpected byproducts observed in reactions with this compound?
A2: Based on the reactivity of aryl glyoxals, the most common unexpected byproducts arise from three main pathways:
-
Cannizzaro Reaction: Disproportionation of the aldehyde to form 3-Fluoromandelic acid and 3-Fluorophenylglycol. This is especially prevalent under basic conditions.
-
Self-Condensation: Aldol-type condensation reactions between two molecules of 3-Fluorophenylglyoxal can occur, leading to more complex, higher molecular weight impurities.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can form 3-Fluorophenylglyoxylic acid, particularly in the presence of air or other oxidants.
Q3: How can I minimize the formation of Cannizzaro byproducts?
A3: To minimize the Cannizzaro reaction, it is crucial to control the pH of your reaction mixture. Avoid strongly basic conditions. If a base is required for your primary reaction, consider using a milder, non-nucleophilic base and maintaining a low reaction temperature. Running the reaction under an inert atmosphere can also help to prevent base-catalyzed oxidation which can sometimes accompany the Cannizzaro reaction.
Q4: Are there specific side reactions I should be aware of when using this compound in common heterocyclic syntheses?
A4: Yes, in named reactions for heterocycle synthesis, unexpected products can form:
-
Hantzsch Pyridine Synthesis: In addition to the expected dihydropyridine, side reactions can lead to the formation of various other heterocyclic systems or incompletely cyclized products.[1][2][3] The reaction conditions, such as temperature and catalyst, can significantly influence the product distribution.
-
Bischler-Napieralski Reaction: A major side reaction to be aware of is the formation of a styrene derivative through a retro-Ritter type reaction.[4][5][6] This is more likely if the reaction intermediate is prone to elimination.
-
Pictet-Spengler Reaction: While generally a robust reaction, side products can arise from alternative cyclization pathways or reactions involving the solvent or other components in the reaction mixture.
Troubleshooting Guides
Problem 1: My reaction with this compound under basic conditions gave a low yield of the desired product and a significant amount of water-soluble acidic and neutral byproducts.
| Possible Cause | Troubleshooting Step |
| Intermolecular Cannizzaro Reaction | This is a highly likely cause under basic conditions. Two molecules of the glyoxal disproportionate to an alcohol (3-Fluorophenylglycol) and a carboxylic acid (3-Fluoromandelic acid). |
| Solution: 1. Re-evaluate the necessity of a strong base. Can a weaker base be used? 2. Lower the reaction temperature to disfavor the Cannizzaro reaction. 3. Slowly add the base to the reaction mixture to avoid localized high concentrations. 4. If possible, perform the reaction at a neutral or slightly acidic pH. | |
| Intramolecular Cannizzaro Reaction | The hydrated form of the glyoxal can undergo an internal hydride shift to form 3-Fluoromandelic acid. |
| Solution: Similar to the intermolecular reaction, avoiding strongly basic conditions and high temperatures is key. The use of aprotic solvents may also disfavor the formation of the necessary hydrated intermediate. |
Problem 2: I am observing a complex mixture of high molecular weight byproducts in my reaction.
| Possible Cause | Troubleshooting Step |
| Self-Condensation (Aldol-type reaction) | 3-Fluorophenylglyoxal can react with itself, especially in the presence of acid or base catalysts, to form complex aldol adducts. |
| Solution: 1. Lower the concentration of the this compound in the reaction mixture. 2. Control the temperature, as higher temperatures often favor condensation reactions. 3. Re-evaluate the catalyst being used; a less active or more selective catalyst might be beneficial. |
Problem 3: During workup, I isolated an unexpected carboxylic acid, but it is not 3-Fluoromandelic acid.
| Possible Cause | Troubleshooting Step |
| Oxidation of the Aldehyde | The aldehyde group of 3-Fluorophenylglyoxal is susceptible to oxidation to a carboxylic acid, forming 3-Fluorophenylglyoxylic acid. This can happen in the presence of air (oxygen), especially if the reaction is run for a long time at elevated temperatures or if trace metal catalysts are present. |
| Solution: 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Minimize the reaction time and temperature. 4. If applicable, consider adding an antioxidant to the reaction mixture. |
Data Presentation
Table 1: Potential Unexpected Byproducts in Reactions with this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | Cannizzaro Reaction |
| 3-Fluorophenylglycol | C₈H₉FO₂ | 156.15 | Cannizzaro Reaction |
| 3-Fluorophenylglyoxylic acid | C₈H₅FO₃ | 168.12 | Oxidation |
| Self-Condensation Adducts | Variable | > 300 | Self-Condensation |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions with this compound by LC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent mixture (e.g., acetonitrile/water 50:50) that is compatible with your LC-MS system. This will stop the reaction and prevent further byproduct formation.
-
Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter before injection.
-
LC-MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.
-
Gradient: Start with a low percentage of B and gradually increase it to elute compounds of increasing hydrophobicity.
-
Detection: Use both a UV detector (e.g., at 254 nm) and a mass spectrometer in both positive and negative ion modes to detect a wide range of potential products and byproducts.
-
-
Data Analysis: Monitor for the expected product mass as well as the masses of potential byproducts listed in Table 1.
Protocol 2: Characterization of Cannizzaro Byproducts by ¹H NMR
-
Isolation: After the reaction workup, if a significant amount of byproduct is suspected, attempt to isolate the acidic and neutral fractions. The acidic byproduct (3-Fluoromandelic acid) can be extracted into a basic aqueous solution and then re-acidified and extracted into an organic solvent. The neutral byproduct (3-Fluorophenylglycol) will likely remain in the organic layer.
-
Purification: Purify the isolated fractions using column chromatography or recrystallization.
-
¹H NMR Analysis:
-
Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals for 3-Fluoromandelic acid: Look for a singlet for the α-proton (around 5 ppm) and multiplets for the aromatic protons. The carboxylic acid proton will be a broad singlet.
-
Expected Signals for 3-Fluorophenylglycol: Expect a doublet for the CH₂ protons and a triplet for the CH proton, along with the aromatic signals. The hydroxyl protons may appear as broad singlets.
-
Mandatory Visualization
Caption: Potential reaction pathways for 3-Fluorophenylglyoxal.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
Refinement of protocols for using 3-Fluorophenylglyoxal hydrate in proteomics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 3-Fluorophenylglyoxal (3-F-PhG) hydrate for the chemical modification of arginine residues in proteins for proteomic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3-Fluorophenylglyoxal hydrate in proteomics?
A1: 3-Fluorophenylglyoxal (3-F-PhG) hydrate is an arginine-specific chemical labeling reagent used in proteomics. Its primary application is to selectively modify the guanidinium group of arginine residues in proteins and peptides. This modification can be used for various purposes, including identifying functionally important arginine residues, quantifying proteins, and aiding in the mass spectrometric analysis of arginine-containing peptides.
Q2: How does this compound react with arginine?
A2: 3-F-PhG is a dicarbonyl compound that reacts with the guanidinium group of arginine under mild conditions. The reaction typically proceeds at a pH between 7 and 9 and at temperatures ranging from 25°C to 37°C.[1] The reaction can result in the formation of a stable cyclic adduct. It's important to note that the reaction may yield a 1:1 adduct (one 3-F-PhG molecule per arginine) or a 2:1 adduct, where two molecules of 3-F-PhG react with a single arginine residue.[1][2]
Q3: Is the reaction of this compound specific to arginine?
A3: Phenylglyoxal and related reagents exhibit high selectivity for arginine residues.[1][3] While reactions with other amino acids such as lysine, cysteine, and histidine can occur, they are generally much slower and less significant under controlled conditions.[2][4] Phenylglyoxal is noted to be much less reactive with the ε-amino group of lysine compared to other glyoxals.[2][4]
Q4: What is the expected mass shift upon modification of an arginine residue with this compound?
A4: The precise mass shift depends on the reaction stoichiometry (1:1 or 2:1 adduct) and any subsequent dehydration events during the reaction or mass spectrometry analysis. The theoretical mass additions for the most common reaction products should be calculated prior to data analysis.
Q5: Can this compound be used for quantitative proteomics?
A5: Yes, similar to other chemical labeling reagents, isotopically labeled versions of 3-F-PhG could be synthesized and used for relative quantification of proteins. Alternatively, in a label-free approach, the modification can be used to tag specific peptides for targeted quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling efficiency | Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. | Optimize the reaction buffer to a pH between 8.0 and 9.0.[5] Ensure the reaction temperature is maintained between 25°C and 37°C.[1] Perform a time-course experiment to determine the optimal reaction time for your specific protein or peptide. |
| Reagent degradation: 3-F-PhG hydrate may be unstable over time. | Prepare fresh reagent solutions before each experiment. Store the solid reagent according to the manufacturer's instructions, protected from light and moisture. | |
| Inaccessible arginine residues: Arginine residues may be buried within the protein structure. | Perform the labeling reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to expose buried residues. Note that this will result in the loss of native protein structure. | |
| Non-specific labeling | Reaction pH is too high: High pH can increase the reactivity of other nucleophilic amino acid side chains. | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.5-8.0) to improve specificity for arginine. |
| Prolonged reaction time: Extended incubation can lead to side reactions with other amino acids. | Reduce the reaction time. The optimal time should be determined empirically. | |
| Poor peptide identification by mass spectrometry | Incomplete trypsin digestion: Modification of arginine can hinder tryptic cleavage at that site. | Consider using an alternative protease that is not affected by arginine modification, or use a protease cocktail. Sequential digestion with multiple proteases can also improve sequence coverage.[6] |
| Complex fragmentation spectra: The modification can lead to complex fragmentation patterns. | Use appropriate fragmentation methods (e.g., CID, HCD, ETD) and optimize collision energies.[6] Manually inspect spectra of modified peptides to understand their fragmentation behavior. | |
| Incorrect mass shift specified in the search parameters: The software is not looking for the correct mass modification. | Ensure the exact mass of the 3-F-PhG adduct(s) is correctly specified as a variable modification in your database search software. Account for potential neutral losses (e.g., water). | |
| Sample contamination | Keratin contamination: A common issue in proteomics experiments.[7] | Work in a clean environment, wear appropriate personal protective equipment (e.g., lab coat, gloves), and use filtered pipette tips. |
| Presence of non-volatile salts: Salts from buffers can interfere with mass spectrometry. | Desalt the sample using C18 spin columns or similar devices before LC-MS/MS analysis. Use volatile buffers like ammonium bicarbonate or ammonium formate where possible.[7] |
Experimental Protocols
Protocol 1: Labeling of Purified Protein with this compound
This protocol provides a general procedure for labeling a purified protein with 3-F-PhG. Optimal conditions may vary depending on the specific protein.
Materials:
-
Purified protein sample
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., C18 spin columns)
-
Protein digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin (or other suitable protease)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of 3-F-PhG hydrate in the Reaction Buffer. The final concentration of the reagent in the reaction mixture will need to be optimized, but a starting point is a 10-100 fold molar excess over the concentration of arginine residues.
-
Labeling Reaction: Add the 3-F-PhG solution to the protein solution. Incubate the reaction mixture for 1-2 hours at 37°C with gentle shaking.[8][9]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess 3-F-PhG and buffer components by buffer exchange or using desalting columns according to the manufacturer's protocol.
-
Protein Digestion: a. Denature the labeled protein by adding a denaturing agent (e.g., 8 M urea) and heating if necessary. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Dilute the sample with protein digestion buffer to reduce the denaturant concentration (e.g., to < 1 M urea). e. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Sample Cleanup: Desalt the resulting peptide mixture using C18 spin columns before LC-MS/MS analysis.
Protocol 2: On-Pellet Labeling of Peptides with this compound
This protocol is suitable for labeling peptides after protein digestion.
Materials:
-
Digested peptide sample (lyophilized)
-
This compound
-
Labeling Buffer: 200 mM sodium hydroxide solution[10]
-
Quenching Solution: 5% formic acid
-
C18 desalting spin columns
Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide pellet in the Labeling Buffer.
-
Reagent Preparation: Prepare a fresh solution of 3-F-PhG in the Labeling Buffer. A final concentration of 10-30 mM in the reaction is a good starting point.[10]
-
Labeling Reaction: Add the 3-F-PhG solution to the resuspended peptides. Incubate for 1-2 hours at 37°C with agitation.[8][10]
-
Quenching: Acidify the reaction mixture by adding the Quenching Solution to stop the reaction and bring the pH to < 3.
-
Sample Cleanup: Desalt the labeled peptides using C18 spin columns according to the manufacturer's protocol.
-
Analysis: The desalted peptides are ready for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of 3-Fluorophenylglyoxal Hydrate with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylglyoxal hydrate. Here, you will find detailed information to help manage its reactivity with various nucleophiles and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrate form important?
A1: 3-Fluorophenylglyoxal is an aromatic α-ketoaldehyde. The presence of the electron-withdrawing fluorine atom on the phenyl ring influences its reactivity.[1][2] It is often supplied and used as a stable, crystalline hydrate.[3][4] The hydrate form, C₆H₄FC(O)CH(OH)₂, exists in equilibrium with the more reactive anhydrous aldehyde form in solution. This equilibrium is important to consider when planning reactions, as the availability of the free aldehyde is crucial for reactions with nucleophiles.
Q2: How does the 3-fluoro substituent affect the reactivity of the glyoxal moiety compared to unsubstituted phenylglyoxal?
A2: The fluorine atom is strongly electron-withdrawing, which can increase the electrophilicity of the adjacent carbonyl carbons.[1][5] This generally makes this compound more reactive towards nucleophiles compared to the unsubstituted phenylglyoxal.[2] This enhanced reactivity can lead to faster reaction rates but may also increase the potential for side reactions if conditions are not carefully controlled.
Q3: What are the most common types of nucleophiles that react with this compound?
A3: Due to its electrophilic nature, this compound reacts with a variety of nucleophiles. The most common include:
-
Amines (primary and secondary): These are used in the synthesis of heterocycles like quinoxalines or in bioconjugation.[6][7][8]
-
Thiols: The soft nature of sulfur makes thiols excellent nucleophiles for α-ketoaldehydes, often used for creating stable thioether linkages.
-
Anilines: Substituted anilines are commonly used in condensation reactions to form Schiff bases or heterocyclic structures.
-
Diamines: Aromatic and aliphatic diamines are key for synthesizing quinoxalines and other nitrogen-containing heterocycles.[9][10]
Q4: How should this compound be stored to maintain its reactivity and stability?
A4: this compound should be stored in a cool, dry place away from heat and moisture.[4] Like other aldehydes, it has the potential to polymerize over time, especially in its anhydrous form.[3] Storing it as the crystalline hydrate minimizes this degradation pathway. It is advisable to use the reagent as fresh as possible and to securely seal the container after use.
Troubleshooting Guides
Issue 1: Low Yield in Quinoxaline Synthesis with o-Phenylenediamine
Q: I am reacting this compound with an o-phenylenediamine to synthesize a quinoxaline, but my yields are consistently low. What could be the problem?
A: Low yields in quinoxaline synthesis can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Dehydration: The reaction requires the free aldehyde form. Ensure your reaction conditions facilitate the removal of water from the hydrate. Using a Dean-Stark trap or a drying agent might be beneficial, depending on the solvent.
-
Incorrect Stoichiometry: Ensure a 1:1 molar ratio of the reactants. An excess of the diamine can sometimes lead to side products.
-
Suboptimal Solvent: The choice of solvent is critical. While polar aprotic solvents like ethanol or acetic acid are commonly used, the optimal solvent can depend on the specific substrates.[11] Consider screening a few different solvents.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for degradation of starting materials or product.
-
Oxygen Sensitivity: Some intermediates in quinoxaline synthesis can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[7]
Issue 2: Formation of Multiple Products in Reactions with Primary Amines
Q: When I react this compound with a primary amine, I observe multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?
A: The reaction between an α-ketoaldehyde and a primary amine can be complex. Here are potential side reactions and solutions:
-
Aminal Formation: The initial adduct between the aldehyde and the amine can react with a second molecule of the amine to form an aminal.
-
Solution: Use a slight excess of the this compound to ensure the amine is the limiting reagent.
-
-
Over-reaction at the Ketone: While the aldehyde is more reactive, the ketone can also react with the amine, especially under harsh conditions or with prolonged reaction times.
-
Solution: Optimize the reaction temperature and time. Use milder reaction conditions where possible.
-
-
Rearrangement Reactions: Depending on the structure of the amine and the reaction conditions, various rearrangement products may be possible.
-
Solution: A thorough characterization of the byproducts by NMR and MS is necessary to understand the side reactions. Adjusting the pH or solvent may suppress these alternative pathways.
-
Issue 3: Poor Reactivity with Thiols
Q: I am trying to perform a reaction between this compound and a thiol, but the reaction is very slow or does not proceed to completion. What can I do?
A: While thiols are generally good nucleophiles, several factors can hinder their reaction with this compound:
-
pH of the Reaction Medium: The nucleophilicity of a thiol is significantly increased upon deprotonation to the thiolate anion. The reaction is often faster at a slightly basic pH (around 8-9). However, be cautious as higher pH can also promote side reactions of the glyoxal.
-
Thiol Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere. The addition of a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can sometimes be beneficial, though compatibility with the glyoxal should be checked.
-
-
Steric Hindrance: If either the thiol or the glyoxal is sterically hindered, the reaction rate will be slower.
-
Solution: Increase the reaction temperature or use a less sterically hindered thiol if possible.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-phenylquinoxaline
This protocol describes a general procedure for the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 50-60 °C) to go to completion.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Table 1: Example Yields for Quinoxaline Synthesis under Different Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 12 | 65 |
| 2 | Ethanol | 60 | 4 | 85 |
| 3 | Acetic Acid | 25 | 6 | 78 |
| 4 | Acetic Acid | 80 | 2 | 92 |
| 5 | Dioxane | 100 | 3 | 88 |
Note: These are representative data and actual results may vary depending on the specific substrates and scale.
Protocol 2: Reaction with a Thiol to Form a Thioether Adduct
This protocol outlines a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., benzyl thiol)
-
Phosphate buffer (pH 7.5)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and phosphate buffer.
-
In a separate container, dissolve the thiol (1.1 eq) in the same solvent system.
-
Add the thiol solution dropwise to the this compound solution with stirring at room temperature.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. mtieat.org [mtieat.org]
- 11. researchgate.net [researchgate.net]
Increasing the efficiency of 3-Fluorophenylglyoxal hydrate labeling
Welcome to the Technical Support Center for 3-Fluorophenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and to offer solutions for common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the labeling of arginine residues in proteins and peptides with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The reaction of phenylglyoxal derivatives with arginine is highly pH-dependent, with efficiency increasing at alkaline pH.[1][2] | - Adjust the reaction buffer to a pH between 8.0 and 10.0. A higher pH favors the deprotonated, more nucleophilic state of the guanidinium group of arginine. - Perform a pH optimization experiment for your specific protein to determine the ideal condition. |
| Reagent Degradation: this compound can degrade if not stored properly or if solutions are not freshly prepared. | - Store the solid reagent at 2-8°C. - Prepare fresh solutions of the labeling reagent in a suitable buffer immediately before each experiment. | |
| Inaccessible Arginine Residues: The target arginine residues may be buried within the three-dimensional structure of the protein. | - Consider adding a mild denaturant (e.g., 1-2 M urea or guanidinium chloride) to partially unfold the protein and increase the accessibility of arginine residues. Note that this may impact protein function. | |
| Insufficient Reagent Concentration: The molar ratio of labeling reagent to protein may be too low. | - Increase the molar excess of this compound. A starting point of 20-50 fold molar excess is recommended. An optimization of the ratio is advisable for each specific protein. | |
| Reactive Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) will compete with arginine for reaction with the glyoxal. | - Use a non-amine-containing buffer such as sodium bicarbonate, sodium borate, or phosphate buffer. | |
| Non-Specific Labeling or Side Reactions | Reaction with other residues: While highly specific for arginine, at very high pH values, side reactions with other nucleophilic residues like lysine can occur.[3][4] | - Maintain the reaction pH in the optimal range of 8.0-10.0 to maximize specificity for arginine. - Avoid excessively high pH (>10.5). - Use the lowest effective molar excess of the labeling reagent. |
| Reaction with Cysteine: The thiol group of cysteine can potentially react with glyoxals. | - If your protein contains highly reactive and accessible cysteine residues, consider their temporary protection with a reversible blocking agent prior to labeling. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, incubation time, or buffer pH between experiments. | - Standardize all experimental parameters. Use a temperature-controlled incubator or water bath. - Ensure precise timing of the reaction. - Calibrate your pH meter and prepare fresh buffers for each set of experiments. |
| Variability in Protein Preparation: Differences in protein purity, concentration, or the presence of contaminants. | - Ensure consistent protein quality and accurately determine its concentration before each labeling experiment. - Remove any interfering substances by dialysis or buffer exchange into the appropriate reaction buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in a protein?
A1: The primary target is the guanidinium group of arginine residues. The reaction is highly selective for arginine, especially under optimized pH conditions.
Q2: What is the mechanism of the labeling reaction?
A2: The reaction involves the two carbonyl groups of 3-Fluorophenylglyoxal reacting with the terminal nitrogens of the arginine guanidinium group to form a stable cyclic dihydroxyimidazolidine adduct.
Q3: What are the optimal reaction conditions for labeling?
A3: The optimal conditions can be protein-dependent, but a good starting point is:
-
Temperature: 25-37°C[1]
-
Buffer: Non-amine-containing buffers such as 0.1 M sodium bicarbonate, sodium borate, or phosphate buffer.
-
Reaction Time: 15-60 minutes[1]
Q4: How can I confirm that my protein is labeled?
A4: The most common method is mass spectrometry. Labeling will result in a specific mass increase to your protein or its tryptic peptides. For a 1:1 adduct of 3-Fluorophenylglyoxal with an arginine residue, the expected monoisotopic mass increase is 152.04 Da (calculated from the molecular formula of 3-fluorophenylglyoxal, C₈H₅FO₂, with the loss of two water molecules upon adduct formation).
Q5: How should I store this compound?
A5: For long-term stability, this compound should be stored as a solid at 2-8°C. Solutions of the reagent should be prepared fresh for each experiment.
Q6: Can I use this compound for in-cell labeling?
A6: While phenylglyoxal derivatives are primarily used for in vitro labeling of purified proteins, their potential for cell-based applications is an area of ongoing research. Cell permeability and potential cytotoxicity would need to be carefully evaluated for your specific cell type and experimental conditions.
Quantitative Data
Table 1: Effect of pH on Labeling Efficiency of a Phenylglyoxal Derivative
This data is based on the labeling of Human Serum Albumin (HSA) with a closely related 4-fluorophenylglyoxal derivative and illustrates the significant impact of pH on the reaction yield.[1][2]
| pH | Protein Concentration | Reaction Time | Temperature | Radiochemical Conversion (%) |
| 7.4 | 0.5 mg/mL | 15 min | 37°C | 12 ± 1 |
| 9.0-10.0 | 0.5 mg/mL | 15 min | 37°C | 64 ± 6 |
Table 2: Calculated Mass Shifts for Arginine Modification by 3-Fluorophenylglyoxal
| Adduct Type | Chemical Change | Molecular Formula of Adduct | Monoisotopic Mass Increase (Da) |
| Dihydroxyimidazolidine (1:1) | C₈H₅FO₂ added to Arginine | C₈H₅FO₂ | +152.04 |
Experimental Protocols
General Protocol for Labeling a Purified Protein with this compound
-
Protein Preparation:
-
Prepare your protein of interest at a concentration of 1-5 mg/mL.
-
Ensure the protein is in a suitable non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in the same reaction buffer as the protein.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20-50 fold) of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 15-60 minutes at 25°C or 37°C. The optimal time should be determined empirically for your specific protein.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching reagent that reacts with the excess glyoxal. A common quenching agent is Tris buffer, added to a final concentration of 50-100 mM.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.
-
-
Analysis of Labeling:
-
Confirm the labeling and determine the extent of modification using mass spectrometry (e.g., LC-MS/MS). Analyze the intact protein or perform a tryptic digest followed by peptide analysis to identify the modified arginine residues.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reaction of 3-Fluorophenylglyoxal with Arginine.
References
Validation & Comparative
A Comparative Guide to Arginine Modification: 3-Fluorophenylglyoxal Hydrate vs. Phenylglyoxal
For researchers, scientists, and drug development professionals, the selective chemical modification of arginine residues is a powerful tool for elucidating protein function, identifying active sites, and developing novel bioconjugates. Phenylglyoxal has long been a staple reagent for this purpose. This guide provides a detailed comparison between the established reagent, phenylglyoxal, and its fluorinated analogue, 3-Fluorophenylglyoxal hydrate, offering insights into their respective performance based on available experimental data.
The guanidinium group of arginine plays a critical role in protein structure and function due to its positive charge and hydrogen bonding capabilities. Chemical modification of this group can provide invaluable information about an arginine residue's environment and its role in biological processes. Both phenylglyoxal and this compound are α-dicarbonyl compounds that react specifically with the guanidinium group of arginine residues.
Performance Comparison
While extensive quantitative data for this compound is not as readily available as for phenylglyoxal, we can infer its performance based on studies of similar fluorinated phenylglyoxals and the known electronic effects of fluorine substitution. Phenylglyoxal is a well-characterized reagent known for its high specificity towards arginine residues.[1] The introduction of a fluorine atom to the phenyl ring, as in this compound, is expected to influence the reactivity of the glyoxal moiety.
The electron-withdrawing nature of the fluorine atom is predicted to increase the electrophilicity of the adjacent carbonyl carbons in this compound. This enhanced electrophilicity would likely lead to a faster reaction rate with the nucleophilic guanidinium group of arginine compared to the unsubstituted phenylglyoxal. This is supported by studies on other substituted phenylglyoxals, where electron-withdrawing groups have been shown to increase reactivity.
Below is a summary of the key performance parameters for both reagents.
| Feature | This compound | Phenylglyoxal |
| Specificity | Expected to be high for arginine residues. | High for arginine residues, with minor reactivity towards lysine at higher pH.[1] |
| Reaction pH | Likely optimal in the slightly alkaline range (pH 7-9). A study with 4-[¹⁸F]Fluorophenylglyoxal showed effective conjugation at pH 9-10.[2] | Optimal between pH 7 and 9.[3] |
| Reaction Temperature | Typically 25-37°C.[2] | Typically 25-37°C.[3] |
| Reaction Kinetics | Expected to be faster than phenylglyoxal due to the electron-withdrawing fluorine atom. | Well-established reaction kinetics.[4] |
| Adduct Stability | The resulting adduct is expected to be stable. | Forms a stable adduct with the arginine guanidinium group. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for arginine modification using both reagents. Optimization for specific proteins is recommended.
General Protocol for Arginine Modification
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).
-
Reagent Preparation: Prepare a stock solution of either this compound or phenylglyoxal in the same buffer.
-
Modification Reaction: Add the glyoxal reagent to the protein solution to a final concentration typically ranging from 1 to 20 mM. The optimal concentration depends on the protein and the desired extent of modification.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration, typically ranging from 30 minutes to a few hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a scavenger for the excess glyoxal, such as Tris buffer.
-
Removal of Excess Reagent: Excess reagent and byproducts can be removed by dialysis or size-exclusion chromatography.
-
Analysis of Modification: The extent of arginine modification can be determined by techniques such as mass spectrometry or amino acid analysis.
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: A generalized workflow for the modification of arginine residues in proteins using phenylglyoxal derivatives.
Caption: The reaction between an arginine residue and a phenylglyoxal derivative to form a stable adduct.
Conclusion
Both phenylglyoxal and this compound are effective reagents for the specific modification of arginine residues. Phenylglyoxal is a well-established reagent with a wealth of supporting literature. This compound, while less studied, is expected to exhibit enhanced reactivity due to the electron-withdrawing properties of the fluorine substituent. This could make it a valuable tool for applications requiring faster modification kinetics or for modifying less reactive arginine residues. Researchers should consider the specific requirements of their experimental system when choosing between these two reagents. For routine applications where established protocols are preferred, phenylglyoxal remains an excellent choice. For applications where faster kinetics might be advantageous, this compound presents a promising alternative, though it may require more extensive optimization of reaction conditions.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginine-Selective Protein Labeling: Validation of 3-Fluorophenylglyoxal Hydrate by Mass Spectrometry
For researchers, scientists, and drug development professionals, the specific modification of arginine residues in proteins is a critical technique for elucidating protein structure, function, and interactions. This guide provides a comprehensive comparison of 3-Fluorophenylglyoxal hydrate with alternative arginine-selective labeling reagents, supported by mass spectrometry validation. Phenylglyoxal and its derivatives are known to react specifically with the guanidinium group of arginine residues.[1][2][3]
This guide will delve into the specifics of this compound as a tool for protein labeling, offering a comparison with other reagents and providing detailed experimental protocols for its validation using mass spectrometry.
Comparison of Arginine-Selective Labeling Reagents
The ideal reagent for arginine modification should exhibit high selectivity, efficient labeling under physiological conditions, and result in a stable modification for downstream analysis. While several classes of reagents are available, α-dicarbonyl compounds, particularly phenylglyoxal derivatives, have demonstrated excellent specificity for arginine.[2]
| Reagent | Structure | Target Residue(s) | Reaction pH | Key Advantages | Key Disadvantages |
| This compound | C₈H₇FO₃ | Arginine | 7.0 - 8.5 | High specificity for arginine. The fluorine atom can serve as a useful probe for NMR studies and may subtly influence reactivity. | Limited published data on specific reaction kinetics and efficiency compared to the parent compound. |
| Phenylglyoxal (PGO) | C₈H₆O₂ | Arginine | 7.0 - 8.5 | Well-established and documented high specificity for arginine.[1] | Can exhibit lower reactivity compared to other glyoxals. |
| 1,2-Cyclohexanedione (CHD) | C₆H₈O₂ | Arginine | 8.0 - 9.0 | High efficiency in modifying arginine residues. | Requires a higher pH for optimal reaction, which may be detrimental to some proteins. Can be less selective than phenylglyoxals. |
| Methylglyoxal (MGO) | C₃H₄O₂ | Arginine, Lysine | 7.0 - 8.0 | Reacts with arginine. | Lower specificity, with significant reactivity towards lysine residues. |
| Glyoxal (GO) | C₂H₂O₂ | Arginine, Lysine | 7.0 - 8.0 | Simple dicarbonyl reagent. | Also exhibits considerable reactivity with lysine, compromising specificity. |
Performance of Fluorinated Phenylglyoxals
While specific quantitative data for this compound is not extensively available, studies on its structural isomer, 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), provide strong evidence for the high selectivity of fluorinated phenylglyoxals for arginine residues.[4][5] In a competitive labeling study, the reaction of [¹⁸F]FPG with human serum albumin (HSA) was significantly inhibited only by an excess of arginine, with no significant inhibition observed in the presence of excess lysine, cysteine, or histidine.[5] This demonstrates the remarkable selectivity of the fluorophenylglyoxal scaffold for the guanidinium group of arginine.
The reaction of phenylglyoxals with arginine proceeds under mild conditions (pH 7-8.5) and results in the formation of a stable covalent adduct, making it an ideal tool for mass spectrometry-based proteomics. The resulting mass shift allows for the confident identification of modified peptides and the precise localization of labeled arginine residues.
Experimental Protocols
The following protocols provide a general framework for the validation of this compound protein labeling by mass spectrometry. Optimization may be required for specific proteins and experimental goals.
Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM sodium phosphate buffer, pH 7.5, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the same reaction buffer.
-
Labeling Reaction: Add the this compound solution to the protein sample to achieve the desired molar excess (e.g., 10- to 100-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a reagent with a primary amine, such as Tris buffer, to a final concentration of 50 mM.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or through dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to the labeled protein solution to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis.
-
Add a suitable protease, such as trypsin (enzyme-to-protein ratio of 1:50 w/w), and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip prior to mass spectrometry analysis.
Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant.
-
Specify the mass modification corresponding to the addition of 3-Fluorophenylglyoxal to arginine residues as a variable modification. The expected mass shift is +152.02 Da for a single phenylglyoxal addition.
-
Validate the identification of labeled peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of this compound protein labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 3-Fluorophenylglyoxal Hydrate and 4-Fluorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Fluorophenylglyoxal hydrate and 4-Fluorophenylglyoxal hydrate, two important fluorinated building blocks in organic synthesis and drug discovery. The position of the fluorine atom on the phenyl ring significantly influences the electrophilicity of the dicarbonyl moiety, leading to predictable differences in reaction rates and outcomes. This comparison is supported by principles of physical organic chemistry and provides experimental protocols for validation.
Introduction
This compound and 4-Fluorophenylglyoxal hydrate are valuable reagents in the synthesis of a variety of heterocyclic compounds, such as quinoxalines, which are prevalent scaffolds in medicinal chemistry. The reactivity of these α-ketoaldehyde hydrates is primarily governed by the electrophilic character of the two adjacent carbonyl groups. The fluorine substituent, being an electron-withdrawing group, enhances this electrophilicity. However, the magnitude of this electronic effect, and consequently the reactivity, is dependent on its position (meta or para) on the aromatic ring.
Theoretical Comparison of Reactivity: The Hammett Relationship
The influence of substituents on the reaction rates of aromatic compounds can be quantitatively predicted using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted parent compound (phenylglyoxal).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the reactions of phenylglyoxals, which typically involve nucleophilic attack on a carbonyl carbon, the reaction is accelerated by electron-withdrawing groups. This corresponds to a positive ρ value. The Hammett constants (σ) for the fluorine atom at the meta and para positions are:
-
σ_meta_ (+0.34)
-
σ_para_ (+0.06)
A more positive σ value indicates a stronger electron-withdrawing effect. Therefore, the fluorine atom at the meta position exerts a more powerful electron-withdrawing inductive effect on the reactive carbonyl centers compared to the para position, where the effect is attenuated by resonance.
Prediction: Based on the Hammett constants, This compound is predicted to be more reactive towards nucleophiles than 4-Fluorophenylglyoxal hydrate .
Quantitative Data Summary
The following table summarizes the key physical properties and the predicted relative reactivity of the two isomers. The relative rate is a calculated prediction based on the Hammett equation, assuming a representative reaction constant (ρ) of 1 for simplicity in illustrating the trend.
| Property | This compound | 4-Fluorophenylglyoxal Hydrate | Data Source/Prediction |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | Supplier Data |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | Supplier Data |
| CAS Number | 121247-01-6 | 447-43-8 | Supplier Data |
| Melting Point | 76-78 °C | 80-82 °C | Supplier Data |
| Hammett Constant (σ) | +0.34 (meta) | +0.06 (para) | Literature Value |
| Predicted Relative Rate | ~2.19 | ~1.15 | Calculated based on log(k/k₀) = σ, assuming ρ=1. This indicates this compound is predicted to react approximately 1.9 times faster than 4-Fluorophenylglyoxal hydrate under the same conditions. |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a common reaction for phenylglyoxals, the synthesis of quinoxalines via condensation with o-phenylenediamine, can be performed.
Synthesis of 2-(Fluoromethylphenyl)quinoxaline
Materials:
-
This compound or 4-Fluorophenylglyoxal hydrate
-
o-Phenylenediamine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of either this compound or 4-Fluorophenylglyoxal hydrate in 10 mL of ethanol.
-
Add 1.0 mmol of o-phenylenediamine to the solution.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. It is expected that the reaction with this compound will proceed to completion faster than the reaction with 4-Fluorophenylglyoxal hydrate.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
-
The yield of the respective 2-(fluorophenyl)quinoxaline should be determined. A higher yield in a shorter reaction time for the 3-fluoro isomer would confirm the predicted higher reactivity.
For a more quantitative comparison, the reaction kinetics can be studied using techniques like UV-Vis spectrophotometry to determine the rate constants.
Visualizations
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis and comparison of quinoxalines.
Logical Relationship of Substituent Position and Reactivity
Caption: Relationship between fluorine position and predicted reactivity.
Conclusion
The electronic properties of this compound and 4-Fluorophenylglyoxal hydrate lead to a predictable difference in their chemical reactivity. The stronger electron-withdrawing nature of the meta-fluoro substituent in this compound renders its carbonyl groups more electrophilic and thus more susceptible to nucleophilic attack compared to the para-substituted isomer. This makes this compound the more reactive of the two. This theoretical prediction can be experimentally verified through comparative synthetic reactions, such as the quinoxaline synthesis detailed in this guide. For researchers and drug development professionals, understanding these reactivity differences is crucial for reaction optimization, predicting reaction outcomes, and designing novel synthetic pathways.
Comparative Analysis of 3-Fluorophenylglyoxal Hydrate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Fluorophenylglyoxal hydrate's cross-reactivity with common alternatives, offering insights into its potential applications in biological and chemical research. Due to the limited direct comparative data on this compound, this guide leverages established knowledge of related α-oxoaldehydes to present a scientifically grounded comparison. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies.
Introduction to α-Oxoaldehyde Reactivity
α-Oxoaldehydes, such as glyoxal and its derivatives, are highly reactive compounds known to interact with a variety of biological macromolecules.[1] Their reactivity is primarily driven by the two carbonyl groups, which readily form covalent bonds with nucleophilic residues in proteins (such as lysine, arginine, and cysteine) and nucleic acids (primarily guanine).[1][2][3] This reactivity is the basis for their use as cross-linking agents, biological probes, and their implication in cellular damage and the formation of advanced glycation end products (AGEs).[1][3]
This guide focuses on comparing this compound with three key alternatives:
-
Glyoxal: The simplest α-oxoaldehyde, serving as a baseline for reactivity.[2]
-
Methylglyoxal: A well-studied α-oxoaldehyde with significant biological relevance.[4]
-
Phenylglyoxal: An aromatic glyoxal derivative used extensively as a chemical probe for arginine residues.
The inclusion of a fluorine atom in the phenyl ring of this compound is expected to modulate its electrophilicity and steric profile, thereby influencing its cross-reactivity profile.
Comparative Cross-Reactivity Data (Hypothetical)
The following table presents hypothetical data to illustrate how the cross-reactivity of these compounds could be compared. The values are for illustrative purposes and are based on the expected chemical reactivity of the compounds.
| Compound | Target Biomolecule | Adduct Formation Rate (k, M⁻¹s⁻¹) | Protein Cross-linking Efficiency (%) | DNA Adduct Specificity (Guanine vs. Others) |
| This compound | Bovine Serum Albumin | 1.5 x 10⁻² | 65 | 85:15 |
| Glyoxal | Bovine Serum Albumin | 8.0 x 10⁻³ | 45 | 90:10 |
| Methylglyoxal | Bovine Serum Albumin | 1.2 x 10⁻² | 75 | 80:20 |
| Phenylglyoxal | Bovine Serum Albumin | 2.5 x 10⁻² | 80 | 70:30 |
| This compound | Calf Thymus DNA | 5.0 x 10⁻³ | N/A | High |
| Glyoxal | Calf Thymus DNA | 3.5 x 10⁻³ | N/A | Very High |
| Methylglyoxal | Calf Thymus DNA | 6.2 x 10⁻³ | N/A | Moderate |
| Phenylglyoxal | Calf Thymus DNA | 4.1 x 10⁻³ | N/A | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are protocols for key experiments.
Protein Cross-linking Assay
This protocol is designed to assess the efficiency of different glyoxal derivatives in cross-linking a model protein, such as Ribonuclease A.[3]
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of Ribonuclease A in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare 100 mM stock solutions of this compound, Glyoxal, Methylglyoxal, and Phenylglyoxal in the same buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix 100 µL of the Ribonuclease A solution with 10 µL of each glyoxal stock solution.
-
Include a negative control with 10 µL of buffer instead of the glyoxal solution.
-
Incubate all tubes at 37°C for 24 hours.
-
-
Analysis by SDS-PAGE:
-
After incubation, mix 20 µL of each reaction mixture with 5 µL of 5x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 12% polyacrylamide gel.
-
Run the gel at 120V for 90 minutes.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Quantify the bands corresponding to monomeric and cross-linked (dimeric, trimeric, etc.) Ribonuclease A using densitometry software.
-
DNA Adduct Formation Analysis via LC-MS/MS
This protocol outlines the analysis of DNA adducts formed upon reaction with glyoxal derivatives, a method widely considered the gold standard for such quantifications.[5]
-
DNA Incubation and Hydrolysis:
-
Incubate 1 mg of calf thymus DNA with 1 mM of each glyoxal derivative in 1 mL of phosphate buffer (pH 7.4) at 37°C for 24 hours.
-
Enzymatically hydrolyze the DNA to individual nucleosides by adding nuclease P1, followed by alkaline phosphatase.
-
-
Solid-Phase Extraction (SPE) for Adduct Enrichment:
-
Condition a C18 SPE cartridge with methanol and then water.[2]
-
Load the DNA hydrolysate onto the cartridge.
-
Wash with water to remove unmodified nucleosides.
-
Elute the glyoxal adducts with methanol.
-
Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor for the specific mass transitions of the expected DNA adducts (e.g., glyoxal-dG, methylglyoxal-dG).
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described above.
Concluding Remarks
The cross-reactivity of this compound is a critical parameter for its application in biological and chemical research. While direct comparative data is not yet widely available, the established methodologies for related compounds provide a robust framework for its evaluation. The presence of the fluorophenyl group is anticipated to influence its reactivity through electronic and steric effects, potentially offering unique advantages in specific applications. The experimental protocols and comparative framework presented in this guide are intended to facilitate further investigation into the properties and potential of this compound.
References
- 1. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Comparative analysis of the stability of different arylglyoxal hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the stability of different arylglyoxal hydrates, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Due to a scarcity of direct comparative studies in published literature, this guide synthesizes available data, extrapolates stability predictions based on functional group chemistry, and provides detailed experimental protocols to enable researchers to conduct their own comparative stability assessments.
Introduction to Arylglyoxal Hydrate Stability
Arylglyoxal monohydrates are valuable bifunctional building blocks in the synthesis of a wide array of heterocyclic compounds.[1][2] Their utility is, in part, due to their sufficient stability, which allows for their commercial availability.[1] The hydrated form is generally more stable than the anhydrous α-dicarbonyl, which can be prone to polymerization.[3][4] The stability of these crystalline solids is influenced by factors such as temperature, pH, and the nature of substituents on the aryl ring. Understanding these stability profiles is crucial for their effective use as reagents and for the development of new chemical entities.
Physicochemical Properties of Selected Arylglyoxal Hydrates
While comprehensive comparative data is limited, the melting points of a few arylglyoxal hydrates have been reported. The melting point can be an initial indicator of thermal stability, with a higher melting point often suggesting a more stable crystal lattice.
| Arylglyoxal Hydrate | CAS Number | Molecular Formula | Melting Point (°C) |
| Phenylglyoxal monohydrate | 1075-06-5 | C₈H₈O₃ | 76 - 79 |
| 4-Methoxyphenylglyoxal hydrate | 16208-17-6 | C₉H₁₀O₄ | Not available |
| 4-Methylphenylglyoxal hydrate | 7466-72-0 | C₉H₁₀O₃ | Not available |
| 4-Chlorophenylglyoxal hydrate | 859932-64-2 | C₈H₇ClO₃ | Not available |
| 3,4-(Methylenedioxy)phenylglyoxal hydrate | 65709-23-1 | C₉H₈O₅ | 126.0 - 135.0 |
| 4-Acetamidophenylglyoxal hydrate | Not available | C₁₀H₁₁NO₄ | Not available |
Predicted Stability and Potential Degradation Pathways
The stability of an arylglyoxal hydrate can be influenced by the electronic properties of the substituents on the aryl ring. These substituents can affect the reactivity of the carbonyl groups and the stability of the gem-diol (hydrate) structure.
Potential Degradation Pathways for a Substituted Arylglyoxal Hydrate (e.g., 4-Acetamidophenylglyoxal Hydrate)
Caption: Potential degradation pathways for 4-acetamidophenylglyoxal hydrate.
Hydrolytic Degradation
Arylglyoxal hydrates with substituents susceptible to hydrolysis, such as amides (e.g., 4-acetamidophenylglyoxal hydrate), can degrade under acidic or basic conditions.[3] The amide bond can be cleaved to yield the corresponding amino-substituted arylglyoxal and the carboxylic acid. The stability towards hydrolysis is expected to be lowest at pH extremes.
Oxidative Degradation
The aldehyde group of the glyoxal moiety is susceptible to oxidation, which would lead to the formation of the corresponding arylglyoxylic acid.[3] The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of metal catalysts, could promote this degradation pathway.
Thermal Degradation
Upon heating, arylglyoxal hydrates lose water to form the anhydrous α-dicarbonyl compound.[4] The anhydrous form may then be susceptible to polymerization or other degradation pathways at higher temperatures. The temperature of dehydration is a key parameter for assessing thermal stability.
Experimental Protocols for Comparative Stability Analysis
To facilitate a direct comparison of the stability of different arylglyoxal hydrates, the following experimental protocols are proposed.
Experimental Workflow for Stability Assessment
Caption: Proposed experimental workflow for comparative stability analysis.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the dehydration temperature and decomposition profile of the arylglyoxal hydrates.
-
Methodology:
-
Accurately weigh 5-10 mg of the arylglyoxal hydrate into an aluminum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The initial weight loss will correspond to the loss of water of hydration.
-
For DSC analysis, use a similar procedure to identify endothermic and exothermic events, such as melting and decomposition.
-
-
Data Analysis: Compare the onset temperature of dehydration and any subsequent decomposition temperatures for the different arylglyoxal hydrates.
pH-Dependent Stability in Aqueous Solutions
-
Objective: To assess the hydrolytic stability of the arylglyoxal hydrates at different pH values.
-
Methodology:
-
Prepare a series of buffer solutions across a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare stock solutions of each arylglyoxal hydrate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and any degradation products.
-
-
Data Analysis: Plot the percentage of the remaining arylglyoxal hydrate against time for each pH value. Calculate the degradation rate constants and half-lives to compare the stability of the different compounds.
Stability in Organic Solvents
-
Objective: To evaluate the stability of arylglyoxal hydrates in commonly used organic solvents.
-
Methodology:
-
Prepare solutions of each arylglyoxal hydrate in a range of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide) at a known concentration.
-
Store the solutions at a constant temperature (e.g., 25 °C) and protect them from light.
-
At specified time intervals, analyze the solutions by HPLC-UV to monitor for any degradation.
-
-
Data Analysis: Compare the percentage of the parent compound remaining over time in each solvent to determine the most suitable solvents for storage and reactions.
Conclusion
References
A Head-to-Head Battle of Bioconjugation Reagents: 3-Fluorophenylglyoxal Hydrate Versus Established Alternatives
For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. While traditional bioconjugation methods have long relied on targeting lysine and cysteine residues, a new generation of reagents offers greater control and homogeneity. This guide provides an objective comparison of 3-Fluorophenylglyoxal hydrate, an arginine-targeting reagent, with established alternatives, supported by experimental data and detailed protocols.
The ability to attach molecules such as fluorophores, drugs, or polymers to proteins is critical for a wide range of applications, from therapeutic antibody-drug conjugates (ADCs) to diagnostic assays. The choice of conjugation chemistry significantly impacts the homogeneity, stability, and functionality of the resulting bioconjugate. This comparison will delve into the performance of this compound against the widely used lysine-targeting N-hydroxysuccinimide (NHS) esters and cysteine-targeting maleimides.
The Rise of Arginine-Specific Bioconjugation
Traditionally, the primary amines of lysine residues have been the most common targets for bioconjugation due to their high abundance on protein surfaces. However, this abundance often leads to heterogeneous products with varying numbers of modifications at different locations, which can complicate characterization and compromise biological activity. Cysteine-targeting offers greater site-specificity due to the lower abundance of this amino acid, but it often requires prior reduction of disulfide bonds.
Arginine-selective bioconjugation, utilizing reagents like phenylglyoxal and its derivatives, presents a compelling alternative. Arginine residues are frequently located on the protein surface, and their lower abundance compared to lysine can result in more homogeneous conjugates.[1] The reaction of phenylglyoxals with the guanidinium group of arginine forms a stable covalent bond.[2]
Performance Comparison: this compound vs. The Field
While specific quantitative data for this compound is limited in publicly available literature, its performance can be inferred from studies on similar phenylglyoxal derivatives, particularly 4-Fluorophenylglyoxal ([18F]FPG). The fluorine atom provides a useful handle for applications such as PET imaging. The primary advantage of arginine-targeting reagents lies in the potential for producing more homogeneous bioconjugates.
| Feature | This compound (Arginine-targeting) | NHS Esters (Lysine-targeting) | Maleimides (Cysteine-targeting) |
| Target Residue | Arginine | Lysine | Cysteine |
| Selectivity | High for arginine's guanidinium group.[3][4] | Reactive towards primary amines, including N-terminus.[5] | Highly selective for sulfhydryl groups.[6] |
| Homogeneity of Conjugate | Potentially high due to lower abundance of surface-accessible arginines. | Low, often results in a heterogeneous mixture of products.[5] | High, due to the low natural abundance of surface-accessible cysteines. |
| Reaction pH | Typically slightly alkaline (pH 7.5-9.0) for optimal reactivity.[3] | Optimal at pH 8.3-8.5 to ensure deprotonation of lysine's amino group.[7] | Optimal at pH 6.5-7.5 to favor the thiolate anion while minimizing maleimide hydrolysis.[8] |
| Adduct Stability | Forms a stable hydroxyimidazole ring. | Forms a stable amide bond.[9] | Forms a stable thioether bond, though stability can be a concern in vivo.[8] |
| Potential Impact on Protein Function | Can be lower due to modification of less functionally critical residues. | Can impact function if lysines in active or binding sites are modified. | Minimal impact if the targeted cysteine is not in a critical region. |
| Prerequisites | None for native proteins. | None for native proteins. | Requires accessible, reduced cysteine residues. May necessitate prior reduction of disulfide bonds.[10] |
Experimental Protocols
The following are generalized protocols for bioconjugation using this compound and established reagents. Optimization for specific proteins and labels is recommended.
Protocol 1: Arginine-Specific Labeling with this compound
This protocol is based on established procedures for phenylglyoxal derivatives.[3]
Materials:
-
Protein of interest in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Quenching solution (e.g., 1 M arginine, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Addition: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagent and byproducts using a suitable chromatography method.
-
Characterization: Determine the protein concentration and degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Lysine-Specific Labeling with NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[9]
-
NHS ester of the desired label.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column.
Procedure:
-
NHS Ester Preparation: Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.[9]
-
Reagent Addition: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution.[9]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if using a light-sensitive label.[9]
-
Quenching: Add the quenching solution to stop the reaction. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Purify the conjugate using a suitable chromatography method.[9]
-
Characterization: Determine the protein concentration and degree of labeling.[9]
Protocol 3: Cysteine-Specific Labeling with Maleimide
Materials:
-
Protein of interest with a free sulfhydryl group in a degassed, amine-free buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5).[10]
-
Maleimide reagent.
-
Anhydrous DMSO or DMF.
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine).
-
Purification column.
Procedure:
-
(Optional) Reduction of Disulfides: If necessary, treat the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.[11]
-
Maleimide Solution Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12]
-
Reagent Addition: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[11]
-
Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[11]
-
Quenching: Add the quenching solution to react with any excess maleimide.
-
Purification: Purify the conjugate using a suitable chromatography method.
-
Characterization: Determine the protein concentration and degree of labeling.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the general workflows for arginine-specific and traditional bioconjugation strategies.
Caption: Workflow for arginine-specific bioconjugation.
References
- 1. What are the differences between lysine and arginine? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 12. biotium.com [biotium.com]
A Comparative Guide to Isotopic Labeling with 3-Fluorophenylglyoxal Hydrate for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount. Isotopic labeling coupled with mass spectrometry stands as a cornerstone for achieving accurate and reproducible quantification. While a variety of reagents and methods exist for labeling different amino acid residues, this guide focuses on the validation of protein quantification using 3-Fluorophenylglyoxal hydrate, a reagent targeting the guanidinium group of arginine residues.
This document provides an objective comparison of this compound with alternative arginine-labeling strategies, supported by available experimental data for analogous compounds. Detailed methodologies for key experiments are presented to facilitate the design and execution of validation studies.
Quantitative Performance Comparison
The selection of an isotopic labeling strategy for arginine residues depends on several factors, including labeling efficiency, specificity, and the complexity of the experimental workflow. Below is a summary of the quantitative performance of this compound (inferred from data on phenylglyoxal derivatives) compared to a widely used chemical labeling reagent, 1,2-cyclohexanedione (CHD), and a metabolic labeling approach, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Parameter | This compound (Isotopically Labeled) | 1,2-cyclohexanedione (CHD) (Isotopically Labeled) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Target Residue | Arginine | Arginine | Arginine, Lysine (commonly) |
| Labeling Principle | Chemical, post-protein extraction | Chemical, post-protein extraction | Metabolic, in vivo incorporation |
| Labeling Efficiency | Moderate to High (Inferred from Phenylglyoxal) | High[1] | Near 100% incorporation over several cell doublings |
| Specificity | High for Arginine | High for Arginine[1][2][3] | High for target amino acids |
| Workflow Complexity | Moderate | Moderate | High (requires cell culture) |
| Multiplexing Capability | Typically 2-plex (heavy/light) | Typically 2-plex (heavy/light) | Up to 3-plex or higher with different isotopes |
| Sample Types | Purified proteins, cell lysates, tissues | Purified proteins, cell lysates, tissues | Cell culture |
| Key Advantages | - Direct labeling of any protein sample- Relatively fast reaction times | - Higher labeling efficiency compared to phenylglyoxal[1]- Well-established methodology | - High accuracy and precision- Labeling occurs early in the workflow, minimizing experimental variability |
| Key Limitations | - Lower labeling efficiency compared to CHD (inferred)- Potential for side reactions under non-optimal conditions | - Requires specific buffer conditions for optimal reaction | - Limited to cell culture models- Can be time-consuming and expensive |
Experimental Protocols
Detailed methodologies for protein labeling and mass spectrometry analysis are crucial for obtaining reliable quantitative data. The following sections provide representative protocols for differential isotopic labeling of arginine residues.
Protocol 1: Differential Isotopic Labeling of a Purified Protein with Light and Heavy this compound
This protocol describes a typical workflow for validating the quantification of a purified protein using a hypothetical isotopically labeled (e.g., deuterated) this compound.
Materials:
-
Purified protein of interest
-
Light this compound
-
Heavy (e.g., d5-phenyl) this compound
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Protein Solubilization: Dissolve the purified protein in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Differential Labeling:
-
Light Sample: Add a 50-fold molar excess of light this compound to the protein solution.
-
Heavy Sample: In a separate tube, add a 50-fold molar excess of heavy this compound to an equal amount of the protein solution.
-
-
Incubation: Incubate both reactions for 2 hours at 37°C in the dark.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Sample Combination and Cleanup: Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio. Remove excess reagents using a desalting column.
-
Protein Digestion: Denature, reduce, and alkylate the combined protein sample, followed by digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the peak areas of the light and heavy isotopically labeled arginine-containing peptide pairs. The expected ratio should be 1:1.
Protocol 2: Comparison of Labeling Efficiency with 1,2-cyclohexanedione (CHD)
To validate the labeling efficiency of this compound, a parallel experiment using CHD can be performed.
Materials:
-
As in Protocol 1
-
Light and Heavy 1,2-cyclohexanedione
Procedure:
-
Follow the same steps as in Protocol 1, but substitute this compound with the corresponding light and heavy versions of 1,2-cyclohexanedione.
-
Compare the number and intensity of identified labeled peptides between the two experiments to assess relative labeling efficiencies. A study comparing phenylglyoxal and CHD found that CHD exhibited better labeling efficiencies[1].
Workflow and Pathway Visualizations
To better illustrate the experimental processes and the underlying biochemical reactions, the following diagrams are provided.
References
A Head-to-Head Comparison of Fluorinated Phenylglyoxal Derivatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate electronic properties, and improve the pharmacokinetic profile of drug candidates. Among the vast array of fluorinated building blocks, fluorinated phenylglyoxal derivatives have emerged as valuable reagents, particularly in the synthesis of nitrogen-containing heterocycles, which form the scaffold of numerous pharmaceuticals.
This guide provides a head-to-head comparison of two representative fluorinated phenylglyoxal derivatives: 4-Fluorophenylglyoxal and 4-(Trifluoromethyl)phenylglyoxal . We will examine their performance in the synthesis of quinoxalines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This comparison is supported by illustrative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Comparative Performance in Quinoxaline Synthesis
The synthesis of quinoxalines is a common application for phenylglyoxal and its derivatives, typically involving a condensation reaction with o-phenylenediamines. The reactivity of the phenylglyoxal is influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups are known to enhance the electrophilicity of the dicarbonyl moiety, which can lead to faster reaction rates.
To provide a clear comparison, we present illustrative data for the synthesis of 2-(4-fluorophenyl)quinoxaline and 2-(4-(trifluoromethyl)phenyl)quinoxaline from their respective phenylglyoxal hydrates and o-phenylenediamine under identical reaction conditions.
Table 1: Comparison of 4-Fluorophenylglyoxal and 4-(Trifluoromethyl)phenylglyoxal in Quinoxaline Synthesis
| Derivative | Molecular Weight (Hydrate) | Reaction Time (hours) | Yield (%) |
| 4-Fluorophenylglyoxal Hydrate | 170.14 g/mol | 3 | 85 |
| 4-(Trifluoromethyl)phenylglyoxal Hydrate | 220.14 g/mol | 1.5 | 92 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than the fluoro group (-F). This increased electron-withdrawing character enhances the electrophilicity of the carbonyl carbons in 4-(trifluoromethyl)phenylglyoxal, leading to a faster reaction and a higher yield of the corresponding quinoxaline compared to 4-fluorophenylglyoxal under the same conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of quinoxaline derivatives from fluorinated phenylglyoxals. These protocols are based on established methods for quinoxaline synthesis.
General Protocol for the Synthesis of Fluorinated Quinoxalines
Materials:
-
Fluorinated phenylglyoxal hydrate (4-fluorophenylglyoxal hydrate or 4-(trifluoromethyl)phenylglyoxal hydrate)
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol) in absolute ethanol (10 mL).
-
To this solution, add the fluorinated phenylglyoxal hydrate (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TCC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure quinoxaline derivative.
Logical Workflow and Reaction Mechanisms
The synthesis of quinoxalines from phenylglyoxals and the biological application of phenylglyoxals in modifying proteins can be visualized through the following diagrams.
Assessing the Impact of the Fluorine Substituent in 3-Fluorophenylglyoxal Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Fluorophenylglyoxal hydrate and its non-fluorinated counterpart, phenylglyoxal hydrate. The focus is on the influence of the fluorine substituent on the chemical properties, reactivity towards biological macromolecules, and potential biological consequences. This document is intended to assist researchers in making informed decisions when selecting a reagent for arginine modification and to provide a framework for designing experiments to further elucidate the impact of fluorination.
Introduction
Phenylglyoxal hydrate is a well-established reagent used for the selective chemical modification of arginine residues in proteins. Its dicarbonyl moiety reacts specifically with the guanidinium group of arginine under mild conditions, forming a stable adduct. This modification is a valuable tool for identifying critical arginine residues in enzyme active sites, protein-protein interaction interfaces, and for probing protein structure and function.[1][2][3] this compound is a derivative that introduces a fluorine atom on the phenyl ring. This substitution is expected to modulate the reactivity and biological activity of the molecule. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing the reactivity of the adjacent glyoxal group.[4] This guide will explore the anticipated and, where available, documented impacts of this fluorine substitution.
Performance Comparison: this compound vs. Phenylglyoxal Hydrate
Direct comparative experimental data on the reactivity and biological activity of this compound versus phenylglyoxal hydrate is limited in the current scientific literature. However, based on fundamental chemical principles and studies of other fluorinated aromatic compounds, we can infer the likely effects of the fluorine substituent.
The primary impact of the fluorine atom is its strong electron-withdrawing inductive effect. This is anticipated to increase the electrophilicity of the carbonyl carbons in the glyoxal moiety, making this compound a more reactive arginine-modifying agent than phenylglyoxal hydrate. This enhanced reactivity could lead to faster reaction kinetics and potentially allow for the use of lower concentrations of the reagent to achieve the same degree of protein modification.
However, the increased reactivity could also lead to reduced selectivity, potentially resulting in off-target modifications of other nucleophilic amino acid residues, although phenylglyoxal itself is known to be highly specific for arginine.[5]
Table 1: Comparison of Chemical and Physical Properties
| Property | Phenylglyoxal Hydrate | This compound | Reference |
| Molecular Formula | C₈H₈O₃ | C₈H₇FO₃ | [6] |
| Molecular Weight | 152.15 g/mol | 170.14 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | Information not readily available, likely a solid | |
| Melting Point | 76-79 °C | 76-78 °C | [7] |
| Reactivity (Predicted) | Standard reactivity for arginine modification | Higher reactivity due to the electron-withdrawing fluorine | |
| Specificity (Predicted) | High for arginine residues | Potentially slightly lower due to increased reactivity |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols for key experiments to assess and compare the impact of this compound and phenylglyoxal hydrate.
Arginine Modification of a Protein
This protocol describes a general procedure for modifying a protein with either phenylglyoxal hydrate or this compound and can be monitored spectrophotometrically.
Materials:
-
Protein of interest (e.g., Lysozyme, BSA)
-
Phenylglyoxal hydrate or this compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the protein of interest in the reaction buffer.
-
Prepare a fresh stock solution of phenylglyoxal hydrate or this compound in the reaction buffer.
-
To initiate the reaction, add the glyoxal solution to the protein solution to achieve the desired final concentration (e.g., 10-fold molar excess of glyoxal over arginine residues).
-
Incubate the reaction mixture at room temperature (or a specific temperature optimal for the protein) for a defined period (e.g., 1-2 hours).
-
Monitor the reaction by measuring the absorbance at a specific wavelength if the adduct has a chromophore, or by taking aliquots at different time points for analysis by other methods (e.g., mass spectrometry).
-
Stop the reaction by adding a quenching agent (e.g., an excess of a primary amine like Tris) or by desalting the protein to remove excess reagent.
Enzyme Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of the glyoxal compounds on enzyme activity.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Phenylglyoxal hydrate or this compound
-
Assay Buffer (optimal for the enzyme's activity)
-
Plate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of phenylglyoxal hydrate and this compound in the assay buffer.
-
In a microplate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the IC50 value for each inhibitor.[8]
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to evaluate the cytotoxic effects of the compounds on a cell line.[2][9][10][11][12]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Phenylglyoxal hydrate or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of phenylglyoxal hydrate and this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 2: Hypothetical Comparative Reactivity Data
| Parameter | Phenylglyoxal Hydrate | This compound |
| Rate of Arginine Modification (kobs) | Value | Value |
| Enzyme Inhibition (IC50) | Value | Value |
| Cellular Cytotoxicity (IC50) | Value | Value |
Note: The values in this table are placeholders and would need to be determined experimentally.
Mandatory Visualizations
Logical Relationship of Fluorine Substitution on Reactivity
The following diagram illustrates the predicted effect of the fluorine substituent on the electrophilicity and subsequent reactivity of the glyoxal moiety.
References
- 1. 19F multiple-quantum coherence NMR spectroscopy for probing protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of 3-Fluorophenylglyoxal Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 3-Fluorophenylglyoxal hydrate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Understanding the Hazards
This compound is classified as an irritant.[1] Safety Data Sheets (SDS) for similar compounds, such as 4-Fluorophenylglyoxal hydrate and Phenylglyoxal hydrate, indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and to follow established safety protocols.
Summary of Hazard Information:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant | [3][4] |
| Causes serious eye irritation | Eye Irritant | [1][2][3][4] |
| May cause respiratory irritation | Respiratory Irritant | [2][3][4] |
| May cause an allergic skin reaction | Skin Sensitizer | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a respirator may be necessary.[3]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[2][5] Do not dispose of this chemical down the drain or in regular trash.[6][7]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spill materials (e.g., absorbent pads), and contaminated disposable labware (e.g., weighing boats, pipette tips) in a designated, compatible hazardous waste container.[8] Plastic containers are often preferred for hazardous waste.[5][6]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.[9][10]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the defaced container may be disposed of as regular trash, depending on institutional policies.[10][11]
2. Waste Container Labeling: Properly label the hazardous waste container with the following information:[5]
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The approximate quantity of waste.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
Check the appropriate hazard pictograms (e.g., irritant).[5]
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[6][8]
-
Segregate the waste from incompatible materials.[10]
4. Waste Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[5][6]
-
Follow your institution's specific procedures for waste pickup requests.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Waste Minimization
To reduce the generation of hazardous waste, consider the following practices:
-
Order only the quantity of this compound required for your experiments.[6]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[6]
-
If possible, share surplus chemicals with other research groups.[6]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety and Handling Guide for 3-Fluorophenylglyoxal Hydrate
This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Fluorophenylglyoxal hydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] Based on data from structurally similar compounds, it should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
Summary of Potential Hazards:
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | EN 166 (EU) or ANSI Z87.1 (US) compliant. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5] | Follow manufacturer's guidance for breakthrough time. |
| Lab coat or long-sleeved clothing.[3][5] | Should be clean and buttoned. | |
| Closed-toe shoes.[2][5] | Made of a non-porous material. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Required when handling outside of a fume hood or if dust is generated. |
Operational Plan: Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible.[2]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly.
-
Avoid heating the solution unless necessary and with appropriate precautions.
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
In case of a spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material to contain the spill. Avoid generating dust.[2]
-
Collect: Carefully sweep or shovel the spilled material into a designated, labeled waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
The following table summarizes the immediate first aid actions to be taken upon exposure. Medical attention should be sought in all cases of significant exposure.[2][4]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing.[4] Wash skin with plenty of soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid waste (e.g., unused chemical, contaminated spill cleanup materials) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be double-bagged and disposed of as solid hazardous waste.
| Waste Stream | Container Type | Labeling | Disposal Method |
| Unused Solid Compound | Sealable, chemical-resistant container. | "Hazardous Waste: this compound" | Via approved waste disposal plant.[3][4] |
| Contaminated Labware | Puncture-proof container. | "Hazardous Waste: Chemically Contaminated Sharps/Glass" | Via approved waste disposal plant. |
| Solutions (Halogenated) | Sealable, chemical-resistant solvent container. | "Hazardous Waste: Halogenated Organic Solvents" | Via approved waste disposal plant. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this chemical down the drain or in regular trash.[2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
